(5-Chloropyrazin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQYZGRAJOIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634379 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72788-94-4 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Chloropyrazin-2-yl)methanol CAS number 72788-94-4
An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol (CAS: 72788-94-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, applications, and handling. The structure herein is tailored to logically present the scientific narrative of this compound, from its fundamental properties to its pivotal role in the synthesis of antiviral therapeutics.
Core Identity and Physicochemical Characteristics
This compound is a substituted pyrazine derivative recognized for its utility as a versatile intermediate. The presence of a chlorine atom, a primary alcohol, and the pyrazine core offers multiple reaction sites for molecular elaboration, making it a valuable scaffold in the synthesis of complex pharmaceutical agents.
Its key properties are summarized below for rapid assessment and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 72788-94-4 | [1][2][3][4] |
| Molecular Formula | C₅H₅ClN₂O | [1][2][3][4] |
| Molecular Weight | 144.56 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Chloro-5-(hydroxymethyl)pyrazine, 5-Chloro-2-pyrazinemethanol | [1][4] |
| Appearance | Off-white to light yellow solid | [1][5] |
| Melting Point | 62-63 °C | [1][3][5] |
| Boiling Point | 255.7 ± 35.0 °C (Predicted) | [1][3][5] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [1][3][5] |
| pKa | 12.39 ± 0.10 (Predicted) | [1][5] |
Laboratory-Scale Synthesis: A Validated Protocol
The most common and reliable route to synthesize this compound involves the reduction of a more oxidized precursor, typically the corresponding methyl ester. This two-step process, starting from 5-chloropyrazine-2-carboxylic acid, is favored for its high yield and straightforward execution.
Causality Behind Experimental Choices:
-
Esterification First: The initial conversion of the carboxylic acid to its methyl ester (Step 1) is crucial. Carboxylic acids can react with many reducing agents, leading to side reactions. The ester is a less reactive, more "protected" functional group that directs the reducing agent to selectively target the carbonyl carbon. Trimethylsilyldiazomethane is an efficient and mild methylating agent for this purpose.
-
Choice of Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the reduction (Step 2). It is a powerful yet selective hydride donor that can reduce esters to primary alcohols efficiently at low temperatures (0 °C). This low temperature is key to preventing over-reduction or other side reactions. Quenching with methanol, followed by a tartrate salt solution, is a standard workup procedure to neutralize excess DIBAL-H and break up aluminum salt complexes, facilitating product extraction.
References
An In-depth Technical Guide to the Physical Properties of (5-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloropyrazin-2-yl)methanol is a substituted pyrazine derivative that holds significant interest within the fields of medicinal chemistry and materials science.[1][2] As an important intermediate, its structural features, particularly the presence of a reactive chloropyrazine ring and a primary alcohol, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3] A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of its spectral data.
Molecular Structure and Chemical Identity
A clear understanding of the molecular structure is fundamental to interpreting the physical and chemical properties of a compound.
Caption: Molecular Structure of this compound
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 72788-94-4 | [3] |
| Molecular Formula | C5H5ClN2O | [3] |
| Molecular Weight | 144.56 g/mol | [3] |
| InChIKey | YUTQYZGRAJOIJV-UHFFFAOYSA-N | [4] |
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The following table summarizes the available data. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.
Table 2: Physical Properties of this compound
| Property | Value | Notes | Source |
| Appearance | Off-white to light yellow solid | Can also be a powder or liquid, suggesting it may be supplied in different forms or purity grades. | [3] |
| Melting Point | 62-63 °C | [3] | |
| Boiling Point | 255.7 °C at 760 mmHg | Predicted value. | [3] |
| Density | 1.422 g/cm³ | Predicted value. | [3] |
| pKa | 12.39 | Predicted value. | |
| Solubility | Inferred Profile | See Table 3 for an inferred solubility profile. |
Inferred Solubility Profile
Table 3: Inferred Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The hydroxyl group and pyrazine nitrogens can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble | The polar nature of the molecule should allow for dissolution in these solvents. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Experimental Determination of Physical Properties
To ensure the accuracy of the physical properties, standardized experimental procedures should be followed.
Caption: Workflow for the Experimental Determination of Physical Properties.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Causality: A sharp melting range (typically < 1 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range.
Boiling Point Determination (Micro Method)
Given that the boiling point is predicted to be high, a micro-scale method can be employed to minimize sample usage and potential decomposition.
Methodology:
-
A small amount of the liquid sample (if melted) is introduced into a small test tube.
-
A sealed-end capillary tube is inverted and placed into the test tube.
-
The assembly is heated in a suitable bath (e.g., silicone oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method accurately determines this equilibrium point on a small scale.
Solubility Assessment (Shake-Flask Method)
This method provides a quantitative measure of solubility.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove the excess solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Causality: This method ensures that the solvent is fully saturated with the solute, providing a true measure of its equilibrium solubility under the specified conditions.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectral features can be predicted based on the molecular structure.
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features | Rationale |
| ¹H NMR | - Aromatic protons on the pyrazine ring (~8.5-8.7 ppm).- Methylene protons (-CH₂OH) adjacent to the pyrazine ring (~4.8 ppm).- Hydroxyl proton (-OH), which may be a broad singlet and its chemical shift will be concentration and solvent dependent. | The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the electronegativity of the oxygen and chlorine atoms. |
| ¹³C NMR | - Aromatic carbons of the pyrazine ring (~140-160 ppm).- Methylene carbon (-CH₂OH) (~60-65 ppm). | The chemical shifts of the pyrazine carbons are in the typical aromatic region, and the methylene carbon is deshielded by the adjacent oxygen and aromatic ring. |
| FTIR (cm⁻¹) | - Broad O-H stretch (~3200-3600).- Aromatic C-H stretch (~3000-3100).- C=N and C=C stretches of the pyrazine ring (~1400-1600).- C-O stretch (~1000-1200).- C-Cl stretch (~600-800). | These vibrational frequencies correspond to the characteristic functional groups present in the molecule. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z ≈ 144/146 (due to ³⁵Cl and ³⁷Cl isotopes).- Fragments corresponding to the loss of -CH₂OH (M-31) and other characteristic cleavages. | The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic feature in the mass spectrum. |
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[5]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[6] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8 °C.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, a compound of significant interest to the research and drug development communities. While key experimental data, particularly for solubility and spectroscopy, are not widely published, this guide has offered an inferred and predicted profile based on its chemical structure and established principles. The outlined experimental protocols provide a framework for researchers to determine these properties with a high degree of accuracy. A comprehensive understanding and experimental validation of these physical characteristics are essential for the successful application of this compound in advancing scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.dk [fishersci.dk]
(5-Chloropyrazin-2-yl)methanol molecular weight and formula
An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol for Advanced Research & Development
Executive Summary
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the pyrazine core and strategic chloro-substitution, make it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol with mechanistic insights, characterization data, and a discussion of its application in the synthesis of high-value pharmaceutical intermediates. The protocols and data presented herein are designed to be self-validating, providing researchers and drug development professionals with a reliable foundation for their work.
Core Physicochemical Properties and Identification
This compound is an off-white to light yellow solid at room temperature.[1] Its fundamental role as a pharmaceutical intermediate necessitates a clear understanding of its core properties, which are summarized below.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂O | [2][4][5][6][7][8] |
| Molecular Weight | 144.56 g/mol | [2][4][5] |
| Exact Mass | 144.0090405 Da | [4] |
| CAS Number | 72788-94-4 | [4][5][6] |
| IUPAC Name | This compound | [4][8] |
| Melting Point | 62-63 °C | [1][5] |
| Boiling Point | 255.7 °C (at 760 mmHg) | [1][5][6] |
| Density | ~1.422 g/cm³ | [1][5][6] |
| Appearance | Off-white to light yellow solid | [1] |
| Common Synonyms | 2-Chloro-5-(hydroxymethyl)pyrazine; 5-Chloro-2-pyrazinemethanol | [4][5][6] |
Synthesis and Purification: A Validated Protocol
The most reliable and scalable synthesis of this compound involves the selective reduction of its corresponding methyl ester, Methyl 5-chloropyrazine-2-carboxylate. This pathway is favored for its high yield and clean conversion.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthetic pathway from the commercially available carboxylic acid to the target alcohol.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for laboratory scale.[9]
Part A: Esterification of 5-Chloropyrazine-2-carboxylic acid
-
Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and methanol (1:1 v/v).
-
Slowly add a 2M solution of trimethylsilyldiazomethane in ether (2.0 eq) to the solution. Vigorous gas evolution will be observed.
-
Allow the reaction to stir for 30 minutes at room temperature. Monitor completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to yield Methyl 5-chloropyrazine-2-carboxylate as a solid, which can be used in the next step without further purification.[9]
Part B: Reduction to this compound
-
Under an inert atmosphere (nitrogen or argon), dissolve Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise, maintaining the internal temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow, careful addition of methanol.
-
Perform an aqueous workup by adding a saturated solution of potassium sodium tartrate (Rochelle's salt) and stirring vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain this compound.
Expertise & Causality: Rationale for Reagent Selection
-
Trimethylsilyldiazomethane (TMS-diazomethane): This is chosen over traditional diazomethane for the esterification due to its enhanced safety profile. It is less explosive and can be handled more readily in a standard laboratory setting. It provides a rapid and clean conversion to the methyl ester with minimal side products.
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful yet selective reducing agent. Its utility here is twofold. First, it efficiently reduces esters to primary alcohols. Second, its bulky nature and the requirement for low temperatures (0 °C) allow for precise control of the reaction, preventing over-reduction of the pyrazine ring or dechlorination, which can be a risk with more aggressive hydrides like LiAlH₄.
-
Rochelle's Salt Workup: The addition of a saturated potassium sodium tartrate solution is critical. DIBAL-H reactions form gelatinous aluminum salt byproducts upon quenching, which can complicate extractions. Rochelle's salt acts as a chelating agent for these aluminum salts, breaking up the emulsion and leading to a clean, biphasic separation, which is the hallmark of a self-validating and robust protocol.
Spectroscopic Characterization
Authenticating the final product is paramount. The following are the expected spectroscopic signatures for this compound based on its structure.
-
¹H NMR: The spectrum should show two distinct singlets in the aromatic region (typically δ 8.5-8.8 ppm) corresponding to the two non-equivalent protons on the pyrazine ring. A singlet for the methylene protons (-CH₂-) adjacent to the alcohol will appear further upfield (typically δ 4.7-4.9 ppm). A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: Expect four signals in the aromatic region for the four unique carbons of the pyrazine ring, and one signal in the aliphatic region (typically δ 60-65 ppm) for the hydroxymethyl carbon (-CH₂OH).
-
Infrared (IR) Spectroscopy: Key absorbances will include a broad peak around 3200-3400 cm⁻¹ (O-H stretch from the alcohol), peaks around 2850-2950 cm⁻¹ (C-H stretches), and characteristic aromatic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 144 and 146 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a molecule containing one chlorine atom.
Applications in Drug Development
This compound is a high-value intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The substituted pyrazine moiety is a common scaffold in medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding.
While not always present in the final commercial synthesis route of blockbuster drugs, this building block is crucial during the discovery and lead optimization phases. It allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR). The chloro-substituent provides a reactive handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or used in ester or ether linkages.
The pyrazine core is found in numerous pharmaceutically active agents, including the antiviral drug Favipiravir and the nonbenzodiazepine hypnotic agent Zopiclone .[4][5][10][11] The synthesis of analogs of these and other important drugs often relies on versatile starting materials like this compound to explore new chemical space and develop next-generation therapeutics.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate precautions.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[4][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[9]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.
-
Inhalation: Remove to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.
-
References
- 1. CN107226794A - A kind of synthetic method of Favipiravir - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. henankerui.lookchem.com [henankerui.lookchem.com]
- 4. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 7. CN106478528A - The synthesis technique of Favipiravir - Google Patents [patents.google.com]
- 8. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 10. WO2008002629A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]
- 11. An Improved Process For The Preparation Of Zopiclone Intermediate [quickcompany.in]
- 12. chembk.com [chembk.com]
(5-Chloropyrazin-2-yl)methanol structure and IUPAC name
An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its fundamental properties, synthesis, and critical role as a building block in modern pharmaceutical research, grounded in established scientific principles and methodologies.
Core Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs, making its derivatives, such as this one, highly valuable in medicinal chemistry.[1]
IUPAC Nomenclature and Synonyms
The standardized IUPAC name for this compound is This compound .[2] It is also commonly referred to by several synonyms in commercial and academic literature, including:
-
2-Chloro-5-(hydroxymethyl)pyrazine[2]
Chemical Structure
The structure consists of a pyrazine ring, which is a diazine with nitrogen atoms at positions 1 and 4. A chlorine atom is attached at position 5, and a methanol (hydroxymethyl) group is at position 2.
Caption: Chemical structure of this compound.
Key Identifiers
A summary of essential identifiers for this compound is provided below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 72788-94-4 | [2][3][4][5] |
| Molecular Formula | C₅H₅ClN₂O | [2][3][5] |
| Molecular Weight | 144.56 g/mol | [2][3][5] |
| InChIKey | YUTQYZGRAJOIJV-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | C1=C(N=CC(=N1)Cl)CO | [2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity in synthetic applications. These properties are crucial for designing experimental conditions and purification strategies.
| Property | Value | Source(s) |
| Appearance | Off-white to light yellow solid | [4][6] |
| Melting Point | 62-63 °C | [4][5][6] |
| Boiling Point | 255.7 ± 35.0 °C (Predicted) | [4][5][6] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [4][5][6] |
| pKa | 12.39 ± 0.10 (Predicted) | [4][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][6] |
Synthesis and Mechanistic Considerations
This compound is typically synthesized via the reduction of a more oxidized precursor, such as methyl 5-chloropyrazine-2-carboxylate or 5-chloropyrazine-2-carboxylic acid. The choice of reducing agent is critical and depends on the starting material's reactivity.
Rationale for Synthetic Route
The reduction of carboxylic acid esters is a fundamental transformation in organic synthesis. For this specific conversion, a powerful hydride-donating reagent is necessary because esters are less electrophilic than aldehydes or ketones.
-
Starting Material Selection : Methyl 5-chloropyrazine-2-carboxylate is a common and commercially available starting material.[4] It is derived from the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid.[7][8]
-
Choice of Reducing Agent :
-
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][10] Its high reactivity necessitates anhydrous conditions, as it reacts violently with water.[9]
-
Diisobutylaluminum hydride (DIBAL-H) is also effective, especially at low temperatures, for the reduction of esters to alcohols.[4] It offers good control over the reaction.
-
Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters or carboxylic acids under standard conditions and is therefore unsuitable for this direct transformation.[9]
-
Caption: General synthetic scheme for the preparation of this compound.
Role in Drug Discovery and Development
The pyrazine ring is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding as an acceptor.[1] this compound serves as a versatile building block, providing three key points for molecular elaboration:
-
The Chlorine Atom : Acts as a leaving group for nucleophilic aromatic substitution (SₙAr) reactions or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents.
-
The Hydroxymethyl Group : Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group itself for nucleophilic substitution, enabling chain extension or linkage to other molecular fragments.
-
The Pyrazine Ring : The nitrogen atoms can be protonated or can participate in non-covalent interactions within a biological target's active site.
This trifecta of functionality makes the molecule an ideal starting point for constructing libraries of complex compounds for screening in drug discovery programs.[5][11]
Validated Experimental Protocol: Synthesis from Ester
The following protocol details a reliable method for the synthesis of this compound, adapted from established procedures.[4] This self-validating system includes in-process checks and a clear workup procedure to ensure purity and yield.
Materials and Reagents
-
Methyl 5-chloropyrazine-2-carboxylate
-
Diisobutylaluminum hydride (DIBAL-H), 1M solution in tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, under an inert atmosphere (N₂ or Ar)
Step-by-Step Procedure
-
Reaction Setup : Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cooling : Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent side product formation.
-
Addition of Reducing Agent : Add the 1M solution of DIBAL-H in THF (2.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial for safety and selectivity.
-
Reaction Monitoring : Stir the reaction mixture at 0 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the consumption of the starting material.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of methanol to consume excess DIBAL-H. This step is highly exothermic.
-
Workup : Add a saturated solution of potassium sodium tartrate and allow the mixture to warm to room temperature. Stir vigorously until the layers separate. The tartrate solution chelates the aluminum salts, breaking up the emulsion and facilitating extraction.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : The resulting solid can be further purified by recrystallization or column chromatography if necessary to achieve high purity.
Caption: Step-by-step workflow for the reduction of methyl 5-chloropyrazine-2-carboxylate.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Statements : According to GHS classifications, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][6]
-
Precautionary Statements :
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 72788-94-4 | this compound - Synblock [synblock.com]
- 4. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Synthesis routes of 5-Chloropyrazine-2-carboxylic acid [benchchem.com]
- 8. 5-Chloropyrazine-2-carboxylic acid | 36070-80-1 [sigmaaldrich.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. One moment, please... [chemistrysteps.com]
- 11. This compound, CasNo.72788-94-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
(5-Chloropyrazin-2-yl)methanol synonyms and alternative names
An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol: Properties, Synthesis, and Analytical Characterization
Introduction
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. The pyrazine core, a nitrogen-containing aromatic ring, is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a chloro-substituent and a hydroxymethyl group provides versatile handles for synthetic elaboration, making this molecule a valuable intermediate in the development of novel pharmaceutical agents.[1][2] The presence of chlorine, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[3][4]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, it provides not only procedural details but also the underlying scientific rationale for the synthesis and characterization of this compound. We will delve into its nomenclature, physicochemical properties, a detailed and validated synthesis protocol, and robust analytical methods for identity and purity confirmation.
Nomenclature and Chemical Identifiers
Precise identification of a chemical entity is fundamental for scientific communication and regulatory compliance. This compound is known by several names and is cataloged in numerous chemical databases. The following table consolidates its key identifiers.[1][5][6]
| Identifier Type | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 72788-94-4[1][5] |
| Molecular Formula | C₅H₅ClN₂O[5][7] |
| Synonyms | 2-Chloro-5-(hydroxymethyl)pyrazine, 5-Chloro-2-pyrazinemethanol, 2-Hydroxymethyl-5-chloropyrazine[5][6] |
| InChI | InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2[5] |
| InChIKey | YUTQYZGRAJOIJV-UHFFFAOYSA-N[1][5] |
| SMILES | C1=C(N=CC(=N1)Cl)CO[5] |
| EC Number | 958-699-1[5] |
| PubChem CID | 23462054[5] |
| DSSTox Substance ID | DTXSID50634379[1][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reactions, formulations, and biological systems. These properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 144.56 g/mol | [1][5] |
| Appearance | Off-white to light yellow solid | [8] |
| Melting Point | 62-63 °C | [1][8] |
| Boiling Point | 255.7 °C at 760 mmHg (Predicted/Estimated) | [1][8] |
| Density | 1.422 g/cm³ (Predicted) | [1][8] |
| Flash Point | 108.5 °C (Estimated) | [1][2] |
| pKa | 12.39 (Predicted) | [8] |
| XLogP3 | -0.2 | [1] |
The negative XLogP3 value suggests that the compound is relatively hydrophilic, a characteristic influenced by the polar hydroxymethyl group and the nitrogen atoms in the pyrazine ring, which can engage in hydrogen bonding. This property is crucial for its solubility in various solvent systems used during synthesis and purification.
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is efficiently achieved via the reduction of its corresponding carboxylic acid ester, methyl 5-chloropyrazine-2-carboxylate. This two-step approach, starting from 5-chloropyrazine-2-carboxylic acid, is a common and reliable route.
Step 1: Esterification of 5-Chloropyrazine-2-carboxylic Acid
Causality: The initial carboxylic acid is a poor substrate for direct reduction to the alcohol in the presence of many common reducing agents without side reactions. Conversion to the methyl ester provides a more reactive and selective intermediate for the subsequent reduction step. While classic Fischer esterification is an option, the use of trimethylsilyl diazomethane (TMSCHN₂) offers a rapid, high-yielding methylation under mild conditions, avoiding harsh acids and high temperatures that could degrade the pyrazine ring.[8]
Protocol:
-
Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and methanol (1:1 v/v).
-
Slowly add a 2M solution of trimethylsilyl diazomethane in ether (2.0 eq) to the solution. Note: Intense gas evolution (N₂) is observed. This reaction should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to yield methyl 5-chloropyrazine-2-carboxylate as a solid, which can often be used in the next step without further purification.[8]
Step 2: Reduction of Methyl 5-Chloropyrazine-2-carboxylate to this compound
Causality: Diisobutylaluminum hydride (DIBAL-H) is selected as the reducing agent. It is a powerful yet selective hydride donor that efficiently reduces esters to primary alcohols at low temperatures.[8] Performing the reaction at 0 °C controls the reactivity of DIBAL-H, preventing over-reduction or other side reactions. The quench step with methanol is critical to neutralize any excess, highly reactive DIBAL-H before introducing aqueous solutions, which would react violently. The subsequent addition of a saturated Rochelle's salt (potassium sodium tartrate) solution is a standard workup procedure for DIBAL-H reductions; the tartrate chelates the aluminum salts, preventing the formation of gelatinous precipitates and facilitating a clean separation of the organic and aqueous layers.
Protocol:
-
Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise, maintaining the internal temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor for completion by TLC or LC-MS.
-
After completion, quench the reaction by the slow, careful addition of methanol.
-
Add a saturated aqueous solution of potassium sodium tartrate and allow the mixture to warm to room temperature. Stir vigorously until the layers become clear.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[8]
-
Purify the crude product via column chromatography on silica gel or recrystallization as needed to achieve the desired purity (>98%).
Caption: Synthesis workflow for this compound.
Analytical Characterization
To ensure the synthesized material meets the required standards of identity, purity, and quality, a panel of analytical techniques must be employed. Each method provides orthogonal information, creating a self-validating system for characterization.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method (using a nonpolar stationary phase like C18 and a polar mobile phase) is ideal for separating this compound from nonpolar impurities and any remaining polar starting materials. UV detection is suitable due to the aromatic nature of the pyrazine ring.
Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for HPLC purity analysis.
Identity and Structural Confirmation by GC-MS and NMR
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides two critical pieces of information: the retention time (a characteristic property) and the mass spectrum. The molecular ion peak confirms the molecular weight, while the fragmentation pattern serves as a structural fingerprint.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation by mapping the carbon-hydrogen framework.
GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Analysis: Scan from m/z 40 to 400.
-
Expected Result: A primary peak at a specific retention time with a mass spectrum showing a molecular ion [M]⁺ at m/z 144 and a characteristic M+2 isotope pattern for a monochlorinated compound.
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Expected Signals: Protons on the pyrazine ring will appear in the aromatic region (typically δ 8.0-9.0 ppm), the methylene protons (-CH₂OH) will appear as a singlet or doublet (depending on coupling to the hydroxyl proton) around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) will be a broad singlet whose position is concentration-dependent.
Applications in Research and Drug Discovery
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the synthetic possibilities offered by its functional groups:
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution reactions. This allows for the extension of side chains or the introduction of other functional groups.
-
Chloro Group (-Cl): The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nitrogen, oxygen, or sulfur nucleophiles, enabling the construction of diverse compound libraries for screening.
-
Pyrazine Ring: The nitrogen atoms can be quaternized or can influence the electronic properties of the molecule, which is critical for receptor binding and modulating pKa.
The combination of these features makes this compound a valuable starting material for synthesizing complex molecules targeting a wide range of diseases. The prevalence of chlorinated compounds among FDA-approved drugs underscores the strategic importance of intermediates like this in modern pharmaceutical development.[4]
References
- 1. echemi.com [echemi.com]
- 2. This compound, CasNo.72788-94-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 72788-94-4 | this compound - Synblock [synblock.com]
- 7. anichemllc.com [anichemllc.com]
- 8. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Commercial Availability and Application of (5-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloropyrazin-2-yl)methanol is a substituted pyrazine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique electronic properties and functional group handles make it a valuable intermediate in the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This guide provides an in-depth overview of its commercial availability, key chemical attributes, synthesis, and its pivotal role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.
Chemical Properties and Commercial Availability
This compound is commercially available from a range of suppliers, typically as an off-white to light yellow solid.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 72788-94-4 | [3] |
| Molecular Formula | C₅H₅ClN₂O | [3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Melting Point | 62-63 °C | [1] |
| Boiling Point | 255.7±35.0 °C (Predicted) | [1] |
| Appearance | Off-white to light yellow solid | [1][2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
A survey of prominent chemical suppliers indicates that this compound is readily available in purities typically ranging from 95% to over 98%.
| Supplier | Purity | Available Quantities |
| Anichem | >95% | 1g, 5g |
| Bide Pharmatech | 95+% | 1g |
| Career Henan Chemical Co. | 85.0-99.8% | Kilogram scale |
| Echemi | 98%, 99% | Kilogram scale |
| Capot Chemical Co., Ltd. | 98% (Min, HPLC) | Gram to Kilogram scale |
Synthesis of this compound
The most common and scalable synthesis of this compound involves the reduction of its corresponding ester, methyl 5-chloropyrazine-2-carboxylate. This transformation is efficiently achieved using a hydride reducing agent, with diisobutylaluminum hydride (DIBAL-H) being a preferred reagent due to its selectivity and reactivity at low temperatures.
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
The following protocol is a representative procedure for the synthesis of this compound:
Reaction: Reduction of Methyl 5-chloropyrazine-2-carboxylate
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Tetrahydrofuran (THF), anhydrous
-
Diisobutylaluminum hydride (DIBAL-H) in THF (1M solution)
-
Methanol
-
Saturated potassium sodium tartrate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of methyl 5-chloropyrazine-2-carboxylate (e.g., 3.50 g, 20.3 mmol) in anhydrous tetrahydrofuran (101 mL) at 0 °C, add a 1M solution of diisobutylaluminum hydride in tetrahydrofuran (42.6 mL, 42.6 mmol) dropwise.[1]
-
Stir the reaction mixture at 0 °C for 2 hours.[1]
-
Quench the reaction by the slow addition of methanol (2 mL).[1]
-
Add saturated potassium sodium tartrate solution and extract the aqueous phase with ethyl acetate (3 x 100 mL).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a brown residue.[1]
-
Purify the residue by silica gel column chromatography using a gradient of 30% to 100% ethyl acetate in hexane to afford this compound as a tan solid.[1]
Application in Drug Discovery: Synthesis of Acalabrutinib Intermediate
A significant application of this compound is its role as a key starting material in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Specifically, it is converted to (5-chloropyrazin-2-yl)methanamine, a crucial fragment for the construction of the drug's core structure.
Caption: Conversion to Acalabrutinib intermediate.
This multi-step conversion highlights the utility of the hydroxymethyl group as a handle for further functionalization.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis. The following are typical spectroscopic data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.56 (s, 1H), 8.45 (s, 1H), 4.84 (s, 2H), 2.79 (br. s, 1H).[1]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in pharmaceutical research and development. Its established role in the synthesis of Acalabrutinib underscores its importance as a key intermediate. A thorough understanding of its properties, synthesis, and handling is essential for its effective utilization in the discovery of new therapeutic agents.
References
Topic: Key Intermediates in Pyrazine-Based Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazine Core - An Enduring Scaffold in Modern Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as a hydrogen bond acceptor have cemented its role in a multitude of therapeutic agents. From the first-in-class proteasome inhibitor Bortezomib for multiple myeloma to the essential antituberculosis drug Pyrazinamide, the pyrazine nucleus is a recurring motif in FDA-approved medicines.[2][3][4]
This guide moves beyond a simple catalog of compounds. As scientists in the field, our goal is to understand the strategic synthesis and manipulation of this core. We will dissect the key intermediates that serve as the foundational building blocks for complex, biologically active molecules. The narrative will focus on the causality behind synthetic choices—why a particular intermediate is selected, how its reactivity is controlled, and how it is strategically deployed to achieve a desired molecular architecture. We will explore the workhorse reactions and provide validated protocols, grounding our discussion in the practical realities of the modern synthesis laboratory. This document is designed to be a functional tool, providing both the foundational knowledge and the practical detail required to accelerate pyrazine-based drug discovery programs.
Foundational Intermediates: The Pillars of Pyrazine Synthesis
The construction of complex pyrazine-containing drugs invariably begins with simpler, strategically functionalized pyrazine rings. Mastery of the synthesis and reactivity of these core intermediates is paramount.
Aminopyrazines: The Versatile Nucleophiles
Aminopyrazines are arguably the most common and versatile starting points in pyrazine-based drug discovery. The amino group can act as a potent nucleophile, a directing group for further functionalization, or a key pharmacophoric element for target binding.[5][6]
-
2-Aminopyrazine: This commercially available starting material is a cornerstone of many synthetic campaigns. Its true utility was showcased in several routes to the antiviral drug Favipiravir .[3] In these syntheses, the amine serves as an anchor point for a sequence of halogenation, cyanation, and diazotization reactions to build the highly substituted core of the final drug.[3][7]
-
Substituted Aminopyrazines: These are critical for kinase inhibitor development, where the aminopyrazine motif frequently forms crucial hydrogen bond interactions with the hinge region of the kinase protein.[5] Their synthesis often involves nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine precursor.
Halogenated Pyrazines: The Electrophilic Hubs for Diversification
The introduction of one or more halogen atoms transforms the electron-deficient pyrazine ring into a powerful electrophilic scaffold, opening up a vast chemical space through cross-coupling and substitution reactions.
-
2,5-Dichloropyrazine: This symmetrical intermediate is a workhorse for creating diverse libraries of pyrazine derivatives.[1] Its two chlorine atoms can be substituted sequentially, allowing for controlled, regioselective introduction of different functionalities. This is typically achieved through modern synthetic methodologies like Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[1] The electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNAr), providing access to a wide range of amino- and alkoxy-substituted pyrazines.[1]
-
3,6-Dichloropyrazine-2-carbonitrile: This specific, highly functionalized intermediate is a testament to the strategic thinking required in process chemistry. It was identified as a key intermediate in an efficient, scalable synthesis of Favipiravir.[3][7] Its synthesis from 2-aminopyrazine involves a multi-step sequence including regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer reaction.[3] This intermediate perfectly positions the necessary functional groups for the final steps of fluorination and hydrolysis to yield the active pharmaceutical ingredient (API).[7]
Pyrazine Carboxylic Acids and Derivatives: The Amide Coupling Partners
Pyrazine carboxylic acids, and their activated forms like acid chlorides, are essential for introducing the common pyrazinecarboxamide moiety found in many drugs.[8][9]
-
Pyrazine-2-carboxylic acid: This intermediate is central to the synthesis of the proteasome inhibitor Bortezomib . The final step of the synthesis involves an amide coupling between pyrazine-2-carboxylic acid and a key pinanediol-boronate intermediate.
-
Pyrazinecarboxamides: The amide bond is a stable and synthetically accessible linker. The general strategy involves converting a pyrazine carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by condensation with a desired amine.[8][9][10] This straightforward and reliable transformation is a cornerstone of medicinal chemistry programs focused on this scaffold.
Strategic Synthesis in Action: Case Studies
Theoretical knowledge of intermediates finds its true value in application. The following case studies illustrate how these core building blocks are assembled into complex, life-saving medicines.
Case Study 1: Favipiravir (Avigan) - An Antiviral Agent
Favipiravir is a broad-spectrum antiviral agent that functions as a prodrug, inhibiting the viral RNA-dependent RNA polymerase.[11][12] Its synthesis provides an excellent example of building complexity onto a simple pyrazine core. Several synthetic routes have been developed, with many starting from readily available materials like 2-aminopyrazine or diethyl malonate.[7][11] A particularly instructive route highlights the strategic use of halogenated intermediates.[3]
The synthesis starting from 2-aminopyrazine demonstrates a powerful sequence of ring functionalization. The key intermediate, 3,6-dichloropyrazine-2-carbonitrile , is prepared in four steps, setting the stage for the final installation of the fluorine and hydroxyl groups.[3]
Workflow: Synthesis of Favipiravir via a Dichloropyrazine Intermediate
Caption: Synthetic pathway to Favipiravir.[3][7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling on a Dichloropyrazine Core
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with 2,5-dichloropyrazine. This reaction is fundamental for creating C-C bonds and introducing aryl substituents.[1]
-
Vessel Preparation: To a dry, inert-atmosphere reaction vessel (e.g., a microwave vial or Schlenk flask), add 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent to water (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction Execution: Seal the vessel and heat the reaction mixture. For conventional heating, 80-100 °C is common. Alternatively, use microwave irradiation (e.g., 120-150 °C) to significantly reduce reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-chloropyrazine product.
Causality Note: The use of an aqueous base is crucial for activating the boronic acid in the catalytic cycle. The choice of palladium catalyst and ligand can be critical for challenging substrates and may require optimization. Microwave heating accelerates the reaction by efficiently transferring energy to the polar solvent mixture.
Case Study 2: Glecaprevir (Mavyret) - A Hepatitis C Virus (HCV) Protease Inhibitor
Glecaprevir is a potent inhibitor of the HCV NS3/4A protease.[13] Its intricate structure features a complex 18-membered macrocycle containing a pyrazine moiety. The industrial-scale synthesis of this macrocycle is a masterclass in process chemistry, moving away from an initial, less scalable route to a robust and efficient process.[13][14]
The synthesis of the macrocyclic core hinges on the strategic assembly of two key fragments, followed by a crucial intramolecular etherification to close the ring.[13][15] The pyrazine-containing portion is constructed via a quinoxaline intermediate, demonstrating how related diazine heterocycles can serve as precursors.
Diagram: Key Fragment Assembly for Glecaprevir's Macrocycle
Caption: Simplified fragment assembly for the Glecaprevir macrocycle.[13][15]
Experimental Protocol: Synthesis of a Pyrazinecarboxamide via Acid Chloride
This protocol details a standard laboratory procedure for converting a pyrazine carboxylic acid into a pyrazinecarboxamide, a key transformation for many drug candidates.[8][9]
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the substituted pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add a few drops of dimethylformamide (DMF) as a catalyst. Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours until the reaction is complete (cessation of gas evolution).
-
Reagent Removal: Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is often used directly in the next step.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF). Cool the solution to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA) in the same solvent.
-
Reaction Execution: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography or recrystallization to obtain the pure substituted pyrazine-2-carboxamide.
Causality Note: The catalytic DMF is essential for forming the Vilsmeier-Haack reagent in situ, which is the active chlorinating species. The use of a base in the coupling step is critical to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.
Data Summary and Future Outlook
The versatility of the pyrazine scaffold is evident in the range of approved drugs targeting diverse diseases.
| Drug Name | Therapeutic Area | Key Intermediate Type |
| Pyrazinamide | Tuberculosis | Pyrazinecarboxamide |
| Bortezomib (Velcade®) | Oncology (Multiple Myeloma) | Pyrazine Carboxylic Acid |
| Glecaprevir (Mavyret®) | Antiviral (Hepatitis C) | Halogenated Pyrazine Precursor |
| Favipiravir (Avigan®) | Antiviral (Influenza) | Aminopyrazine / Halogenated Pyrazine |
| Amiloride | Diuretic | Diaminopyrazine |
| Glipizide | Antidiabetic | Aminopyrazine |
| Acipimox | Antilipemic | Pyrazine Carboxylic Acid |
| Pazopanib (Votrient®) | Oncology (Kinase Inhibitor) | Aminopyrazine |
Table based on information from multiple sources.[3][16][17]
The future of pyrazine-based drug discovery remains bright. As our understanding of synthetic methodologies evolves, particularly in C-H functionalization and photocatalysis, we will unlock even more efficient ways to functionalize the pyrazine core.[3] The role of pyrazine as a bioisostere for other aromatic systems like pyridine and benzene will continue to be exploited to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[18] The strategic use of the key intermediates discussed herein will continue to be the foundation upon which the next generation of pyrazine-based therapeutics is built.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Large-Scale Synthesis of Glecaprevir - ChemistryViews [chemistryviews.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
The Chloropyrazine Core: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring system, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] This guide focuses on the pivotal role of a specific, synthetically versatile derivative: the chloropyrazine. The introduction of a chlorine atom onto the pyrazine ring transforms it into a highly valuable intermediate, unlocking a vast chemical space for drug discovery.[4][5] The chloro-substituent is not merely a passive component; it is a reactive handle that allows for a diverse array of chemical modifications, most notably through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.[6][7] This reactivity enables the strategic introduction of various functional groups, allowing medicinal chemists to fine-tune the pharmacological profiles of drug candidates. This guide will provide an in-depth exploration of the synthesis, reactivity, and profound impact of chloropyrazines across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. We will delve into the structure-activity relationships (SAR) that govern their biological effects and present detailed protocols and mechanistic insights to equip researchers with the knowledge to leverage this powerful scaffold in their own drug discovery programs.
The Pyrazine Ring: A Foundation of Bioactivity
The pyrazine motif is a recurring feature in a multitude of natural products and synthetic bioactive molecules.[8][9] Its unique electronic properties, stemming from the two electron-withdrawing nitrogen atoms, confer a distinct chemical character. These nitrogens create an electron-deficient (π-deficient) aromatic system, which influences the molecule's reactivity, metabolic stability, and ability to engage in crucial intermolecular interactions with biological targets, such as hydrogen bonding.[10] The presence of the pyrazine ring in marketed drugs underscores its importance in establishing the necessary physicochemical and pharmacokinetic properties for therapeutic efficacy.[1][11][12]
The Chloro-Substitution: A Gateway to Chemical Diversity
The true synthetic power of the pyrazine scaffold is unleashed with the introduction of a chloro-substituent. This halogen atom serves as an excellent leaving group, rendering the carbon to which it is attached susceptible to a variety of chemical transformations.[4] This strategic functionalization is the cornerstone of building complex molecular architectures from a simple chloropyrazine starting material.
Activating the Ring for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring is the primary causal factor that facilitates Nucleophilic Aromatic Substitution (SNAr) reactions. The nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negative charge of the Meisenheimer complex—the key intermediate in the SNAr mechanism. This activation allows the chlorine atom to be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a direct and efficient method for analogue synthesis.
References
- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 8. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]
- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Ascendant Pyrazine Core: A Technical Guide to Synthesis, Functionalization, and Application in Modern Chemistry
Abstract
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has emerged as a cornerstone in contemporary organic synthesis, finding profound applications in medicinal chemistry and materials science.[1][2] This technical guide provides an in-depth exploration of the pyrazine core, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of synthetic protocols, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis, functionalization, and strategic application of pyrazine derivatives. We will navigate through classical and modern synthetic methodologies, dissect the nuanced reactivity of the pyrazine ring, and showcase its versatility in the construction of complex molecular architectures with significant biological and material properties.
The Pyrazine Nucleus: A Structural and Electronic Overview
Pyrazine, with the chemical formula C₄H₄N₂, is a symmetrical, planar molecule.[3][4] The presence of two electronegative nitrogen atoms renders the ring electron-deficient, a characteristic that profoundly influences its reactivity.[4][5] This electron deficiency makes pyrazine less susceptible to electrophilic substitution compared to benzene but activates it towards nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.[4][6] The lone pairs of electrons on the nitrogen atoms are not part of the aromatic sextet, which imparts weak basicity to the molecule.[5]
The unique electronic landscape of the pyrazine ring is a key determinant of its utility. In medicinal chemistry, the nitrogen atoms frequently act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like the hinge region of kinases. Furthermore, the pyrazine moiety is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Foundational Synthetic Methodologies: Crafting the Pyrazine Core
The construction of the pyrazine ring has been a subject of extensive investigation, with several classical methods laying the groundwork for modern synthetic strategies.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
Among the oldest methods for pyrazine synthesis, the Staedel-Rugheimer synthesis involves the reaction of a 2-haloacetophenone with ammonia.[3][7] The initial step is the formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine ring.[3][8]
Experimental Protocol: Staedel-Rugheimer Pyrazine Synthesis [8]
-
Step 1: Formation of the α-amino ketone: A solution of 2-chloroacetophenone in a suitable solvent (e.g., ethanol) is treated with an excess of aqueous or alcoholic ammonia. The reaction mixture is stirred, typically at room temperature or with gentle heating, to facilitate the nucleophilic substitution of the chlorine atom.
-
Step 2: Self-condensation: The resulting α-amino ketone undergoes either spontaneous or base-catalyzed self-condensation. This involves the reaction of two molecules of the amino ketone to form a dihydropyrazine intermediate.
-
Step 3: Oxidation: The dihydropyrazine is oxidized to the final pyrazine product. This can be achieved using various oxidizing agents, including atmospheric oxygen, mercury(I) oxide, or copper(II) sulfate.[8][9]
The Gutknecht Pyrazine Synthesis (1879)
A versatile and widely used method, the Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones.[3][9][10] This approach offers a high degree of flexibility in introducing various substituents onto the pyrazine ring. The α-oximino ketones are readily prepared from ketones by reaction with nitrous acid.[10][11] Subsequent reduction of the oxime group furnishes the α-amino ketone, which then dimerizes to a dihydropyrazine that is oxidized to the pyrazine.[9][11]
Experimental Protocol: Gutknecht Pyrazine Synthesis [12]
-
Step 1: Synthesis of the α-Oximino Ketone: The starting ketone is dissolved in a suitable solvent, such as ethanol. An acid catalyst (e.g., HCl) is added, followed by the dropwise addition of an aqueous solution of sodium nitrite. The reaction mixture is stirred at a controlled temperature (often 0-10 °C) to form the α-oximino ketone.
-
Step 2: Reduction and Cyclization: The isolated α-oximino ketone is then reduced to the corresponding α-amino ketone. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like zinc in acetic acid. The α-amino ketone, once formed, undergoes spontaneous self-condensation to the dihydropyrazine.
-
Step 3: Oxidation: The dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can be accomplished with mild oxidizing agents like air, copper(II) salts, or mercury(I) oxide.[9]
Modern Synthetic Approaches and Functionalization
While classical methods remain valuable, modern organic synthesis has introduced more efficient and versatile strategies for constructing and functionalizing the pyrazine core.
Metal-Catalyzed Cross-Coupling Reactions
The introduction of substituents onto a pre-formed pyrazine ring is a powerful strategy for generating diverse derivatives. Halogenated pyrazines are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2][13] These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of a wide array of functional groups.
| Coupling Reaction | Catalyst/Ligand System | Bond Formed | Application |
| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (Aryl, Vinyl) | Synthesis of biaryl pyrazines, functionalized polymers.[1] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | C-N | Introduction of primary and secondary amines.[13] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C-C (Alkynyl) | Synthesis of pyrazine-containing conjugated systems. |
Dehydrogenative Coupling Reactions
More recent advancements have focused on atom-economical and environmentally benign synthetic routes. Manganese-catalyzed dehydrogenative coupling of 2-aminoalcohols provides a direct pathway to symmetrically 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts.[14] This approach avoids the need for pre-functionalized starting materials and harsh oxidants.
Applications of Pyrazine Derivatives: From Pharmaceuticals to Materials
The versatility of the pyrazine core has led to its incorporation into a vast array of functional molecules.
Medicinal Chemistry: A Privileged Scaffold
Pyrazine and its derivatives are highly valued in medicinal chemistry due to their wide spectrum of biological activities.[1][15][16][17] The pyrazine moiety is a key component in numerous approved drugs and clinical candidates.[18][19]
Table of Pyrazine-Containing Drugs and Their Applications:
| Drug Name | Therapeutic Area | Mechanism of Action |
| Pyrazinamide | Antituberculosis | Inhibits fatty acid synthase I in Mycobacterium tuberculosis.[18][20] |
| Bortezomib | Anticancer | Proteasome inhibitor.[19] |
| Glipizide | Antidiabetic | Sulfonylurea, stimulates insulin secretion. |
| Amiloride | Diuretic | Potassium-sparing diuretic.[1][19] |
| Gilteritinib | Anticancer | AXL inhibitor.[1] |
| Eszopiclone | Sedative/Hypnotic | GABA-A receptor agonist.[19] |
The prevalence of the pyrazine scaffold in drug discovery can be attributed to its ability to engage in favorable interactions with biological targets and its role as a versatile synthetic handle for molecular optimization.[21][22]
Materials Science: Harnessing Electronic and Photophysical Properties
The electron-deficient nature of the pyrazine ring also makes it an attractive building block for advanced materials. Pyrazine-based polymers and small molecules have shown promise in a variety of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Pyrazine derivatives have been developed as blue-emitting dopants in OLEDs.[23]
-
Photovoltaic Devices: Low-bandgap π-conjugated polymers incorporating pyrazine units are being explored for use in organic solar cells.[18][24]
-
Luminescent Materials: Pyrazine has been shown to be an efficient luminophore for producing red-shifted and enhanced photoluminescence compared to benzene-based analogues.[25][26][27][28]
Conclusion and Future Outlook
The pyrazine core has transitioned from a classical heterocyclic system to a privileged scaffold in modern organic synthesis. Its unique electronic properties, coupled with a rich and expanding synthetic toolbox, have solidified its importance in both medicinal chemistry and materials science. The continued development of novel, efficient, and sustainable methods for the synthesis and functionalization of pyrazines will undoubtedly unlock new opportunities for the discovery of next-generation pharmaceuticals and advanced materials. As our understanding of the intricate relationship between the structure and function of pyrazine derivatives deepens, so too will their impact on science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine - Wikipedia [en.wikipedia.org]
- 4. irjmets.com [irjmets.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. ir.nbu.ac.in [ir.nbu.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 10. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 11. Gutknecht Condensation | CoLab [colab.ws]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lifechemicals.com [lifechemicals.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 22. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 24. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fluorescent pyrazine derivatives and methods of using the same in assessing renal function - Eureka | Patsnap [eureka.patsnap.com]
- 28. Optical properties of pyrazine derivatives compared with their s-triazine analogs | Atlantis Press [atlantis-press.com]
Methodological & Application
Synthesis of (5-Chloropyrazin-2-yl)methanol from 5-chloropyrazine-2-carboxylic acid
An Application Note and Protocol for the
Authored by: A Senior Application Scientist
Abstract
(5-Chloropyrazin-2-yl)methanol is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly within pharmaceutical development and medicinal chemistry.[1][2][3] Its structure is a key intermediate for various bioactive compounds. This document provides a detailed, field-proven guide for the synthesis of this compound via the direct reduction of 5-chloropyrazine-2-carboxylic acid. We will delve into the mechanistic principles guiding the choice of reagents, offer a robust step-by-step protocol, and provide a framework for the characterization and validation of the final product. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the carboxyl group is relatively unreactive towards many reducing agents due to the delocalization of electron density. Therefore, this reduction necessitates the use of powerful reducing agents capable of delivering a hydride (H⁻) species to the electrophilic carbonyl carbon.[4]
While potent reagents like Lithium Aluminum Hydride (LiAlH₄) can achieve this transformation, they are often highly reactive and can lack chemoselectivity with complex substrates.[5][6][7] An alternative and often preferred method involves the use of borane (BH₃), typically as a complex with tetrahydrofuran (BH₃·THF). Borane exhibits remarkable selectivity for carboxylic acids, reducing them efficiently while often leaving other functional groups like esters, ketones, and nitriles intact.[8]
The Mechanism of Borane Reduction:
The reaction proceeds through a well-established pathway:[9][10][11]
-
Acid-Base Reaction: The acidic proton of the carboxylic acid rapidly reacts with the borane to form a triacyloxyborane intermediate and release hydrogen gas. This initial step is a key differentiator in its selectivity.
-
Carbonyl Activation: The boron atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Hydride Delivery: Two successive intramolecular hydride transfers from the boron to the activated carbonyl carbon occur.
-
Hydrolysis: The resulting borate ester is hydrolyzed during the aqueous workup to liberate the final primary alcohol product.
This protocol will focus on the borane-mediated reduction due to its high efficiency, selectivity, and operational simplicity under standard laboratory conditions.
Reaction Scheme
Caption: Chemical transformation of the starting material to the product.
Materials and Characterization Data
Reagent and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| 5-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 36070-80-1 | White to light yellow powder | 149 (dec.)[3] |
| This compound | C₅H₅ClN₂O | 144.56 | 72788-94-4 | Off-white to light yellow solid | 62-63[12] |
Predicted Spectroscopic Data for this compound
| Analysis Type | Expected Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (s, 1H, pyrazine-H), δ ~8.4 (s, 1H, pyrazine-H), δ ~4.8 (s, 2H, -CH₂-), δ ~2.5-3.5 (br s, 1H, -OH). Note: The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent. |
| IR (ATR, cm⁻¹) | ~3200-3400 (broad, O-H stretch), ~2850-2950 (C-H stretch), ~1400-1600 (Aromatic C=C and C=N stretches). |
| MS (ESI+) | Expected m/z: 145.0163 [M+H]⁺.[13] |
Detailed Experimental Protocol
Equipment
-
Three-neck round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Addition funnel or syringe pump
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography
Reagents
-
5-Chloropyrazine-2-carboxylic acid (≥98% purity)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (reagent grade)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
Critical Safety Precautions
-
5-Chloropyrazine-2-carboxylic acid: May cause skin, eye, and respiratory irritation.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Borane-THF Complex: Highly flammable. Reacts violently with water and protic solvents, releasing flammable hydrogen gas.[15][16] All operations must be conducted under an inert atmosphere in a well-ventilated fume hood. Ensure all glassware is thoroughly dried before use.
-
Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides upon storage. Use anhydrous THF from a freshly opened bottle or a solvent purification system.
-
Quenching: The quenching of excess borane is highly exothermic. Perform additions slowly at low temperatures to maintain control.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to a nitrogen/argon inlet.
-
Flame-dry the glassware under vacuum and backfill with inert gas to ensure all moisture is removed. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Dissolution of Starting Material:
-
To the flask, add 5-chloropyrazine-2-carboxylic acid (1.0 eq).
-
Using a cannula or syringe, add anhydrous THF (approx. 5-10 mL per gram of carboxylic acid) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
-
Reduction with Borane-THF:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add the borane-THF complex (1.0 M solution, approx. 2.0-3.0 eq) to the stirred solution via a syringe or an addition funnel over 30-60 minutes.
-
Causality Note: A slow addition rate is crucial to control the initial exothermic reaction and the evolution of hydrogen gas from the deprotonation of the carboxylic acid.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product, this compound, should have a lower Rf value than the starting carboxylic acid.
-
-
Quenching the Reaction:
-
Once the reaction is deemed complete, cool the flask back to 0 °C.
-
EXTREME CAUTION: Slowly and dropwise, add methanol to the reaction mixture to quench any unreacted borane. Vigorous gas evolution will be observed. Continue adding methanol until the bubbling ceases.
-
Trustworthiness Note: This careful quenching step is a self-validating system; the cessation of gas evolution visually confirms the destruction of the excess reactive hydride species, ensuring a safe workup.
-
-
Workup and Isolation:
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF and methanol.
-
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously to neutralize any acidic species.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic extracts and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%).
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to afford this compound as an off-white or light yellow solid.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of borane. - Reaction time too short. - Moisture contamination deactivating the reagent. | - Add an additional portion of BH₃·THF and monitor by TLC. - Extend the reaction time at room temperature. - Ensure all glassware is rigorously dried and anhydrous solvents are used. |
| Low Yield | - Inefficient extraction. - Loss of product during purification. - Violent quenching leading to side reactions or degradation. | - Perform additional extractions of the aqueous layer. - Use a finer grade of silica and carefully select fraction cuts. - Ensure the quenching step is performed slowly at 0 °C. |
| Impure Product after Chromatography | - Co-eluting impurities. - Overloading the chromatography column. | - Try a different solvent system for elution. - Use a larger column with more silica relative to the amount of crude product. Consider recrystallization as an alternative purification method. |
References
- 1. Buy this compound (EVT-359384) | 72788-94-4 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One moment, please... [chemistrysteps.com]
- 10. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 13. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 14. fishersci.com [fishersci.com]
- 15. qecusa.com [qecusa.com]
- 16. chemistry.osu.edu [chemistry.osu.edu]
Application Notes and Protocols for the Reduction of Methyl 5-Chloropyrazine-2-carboxylate to (5-Chloropyrazin-2-yl)methanol
Introduction: Strategic Importance of (5-Chloropyrazin-2-yl)methanol
This compound is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its structural motif is incorporated into a variety of pharmacologically active agents, making its efficient and selective synthesis a topic of considerable interest for researchers and process chemists. The reduction of its precursor, methyl 5-chloropyrazine-2-carboxylate, is a critical transformation that necessitates a careful selection of reagents and reaction conditions to achieve high yield and purity while preserving the sensitive chloropyrazine core.
This comprehensive guide provides detailed application notes and validated protocols for the reduction of methyl 5-chloropyrazine-2-carboxylate. We will delve into the mechanistic rationale behind the choice of different reducing agents, offering a comparative analysis to empower scientists to select the most appropriate method for their specific research and development needs.
Chemical Structures
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| Methyl 5-chloropyrazine-2-carboxylate | C₆H₅ClN₂O₂ | 172.57 g/mol | |
| This compound | C₅H₅ClN₂O | 144.56 g/mol |
Considerations for Chemoselectivity in the Reduction of Methyl 5-Chloropyrazine-2-carboxylate
The primary challenge in the reduction of methyl 5-chloropyrazine-2-carboxylate lies in achieving chemoselectivity. The desired transformation is the reduction of the ester functionality to a primary alcohol. However, the pyrazine ring, being an electron-deficient aromatic system, is susceptible to reduction under certain conditions. Furthermore, the chloro-substituent can undergo reductive dehalogenation, leading to undesired byproducts. The choice of reducing agent and the fine-tuning of reaction parameters are therefore paramount to success.
Here, we present three distinct and reliable protocols employing different classes of reducing agents: an organoaluminum hydride (DIBAL-H), a complex metal hydride (LiAlH₄), and a milder borohydride-based system (NaBH₄ with an activating agent). Each method offers a unique balance of reactivity, selectivity, and operational considerations.
Protocol 1: Diisobutylaluminum Hydride (DIBAL-H) Reduction
Rationale and Mechanistic Insight:
Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent, renowned for its ability to selectively reduce esters to aldehydes at low temperatures.[2][3] However, by using a stoichiometric excess of DIBAL-H and allowing the reaction to proceed at a slightly elevated temperature or for a longer duration, the reduction can be driven to the primary alcohol stage. The electrophilic nature of the aluminum center in DIBAL-H facilitates coordination with the carbonyl oxygen of the ester, which activates the ester towards hydride transfer.[4][5] This coordination is the initial and crucial step in the reduction mechanism. The bulky isobutyl groups on the aluminum atom play a significant role in moderating its reactivity and enhancing selectivity compared to less hindered hydrides like LiAlH₄.
Experimental Protocol:
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in THF or toluene)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Septa
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous THF or toluene (approximately 0.1-0.2 M concentration) in the three-necked flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (2.0-2.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture with methanol and then water before spotting on a TLC plate.
-
Warming and Stirring: Once the starting material is consumed (typically 1-3 hours), allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add methanol dropwise to quench the excess DIBAL-H. This should be followed by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Work-up: Stir the resulting mixture vigorously at room temperature until two clear layers form. This may take several hours. The aluminum salts will precipitate as a granular solid which can be filtered off, or the mixture can be transferred to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Safety and Handling:
-
DIBAL-H is a pyrophoric reagent and reacts violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere.
-
The quenching procedure is highly exothermic and should be performed with extreme caution, especially on a large scale.
Protocol 2: Lithium Aluminum Hydride (LAH) Reduction
Rationale and Mechanistic Insight:
Experimental Protocol:
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
Water
-
1 M Hydrochloric acid (HCl) or 15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Nitrogen or argon inlet
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: Under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF or diethyl ether in the reaction flask.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LAH suspension via an addition funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LAH in grams used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Work-up: A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for at least 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Drying and Concentration: Dry the filtrate over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety and Handling:
-
LiAlH₄ is a highly reactive and flammable solid that reacts violently with water and protic solvents, releasing hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.[9]
-
The quenching procedure is highly exothermic and generates hydrogen gas, which is flammable. Ensure adequate ventilation and perform the additions slowly and cautiously.
Protocol 3: Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl) Reduction
Rationale and Mechanistic Insight:
Sodium borohydride (NaBH₄) is a much milder reducing agent than LAH and typically does not reduce esters under standard conditions.[10] However, its reducing power can be enhanced by the addition of a Lewis acid, such as lithium chloride (LiCl).[11] The lithium ion coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydride from NaBH₄. This method offers a safer and more chemoselective alternative to LAH, with a reduced risk of over-reduction and dehalogenation. The reaction often requires elevated temperatures to proceed at a reasonable rate.
Experimental Protocol:
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol or Ethanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a solution of methyl 5-chloropyrazine-2-carboxylate (1.0 eq) and anhydrous LiCl (2.0-3.0 eq) in anhydrous THF, add NaBH₄ (3.0-4.0 eq) portion-wise at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Cooling and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and cautiously add methanol or ethanol to quench the excess NaBH₄.
-
Acidification: Carefully add 1 M HCl to neutralize the reaction mixture and dissolve the inorganic salts.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety and Handling:
-
While NaBH₄ is less reactive than LAH, it still reacts with acidic and protic solvents to release hydrogen gas. The quenching step should be performed with care.
-
Ensure adequate ventilation during the reaction and work-up.
Summary of Reaction Conditions and Yields
| Reducing Agent | Stoichiometry (eq) | Solvent | Temperature | Typical Reaction Time | Reported Yield Range | Key Considerations |
| DIBAL-H | 2.0 - 2.5 | THF, Toluene | -78 °C to RT | 2 - 5 hours | 70-90% | Pyrophoric, requires low temperatures, careful work-up. |
| LiAlH₄ | 1.5 - 2.0 | THF, Et₂O | 0 °C to RT | 1 - 3 hours | 80-95% | Highly reactive, pyrophoric, risk of over-reduction/dehalogenation. |
| NaBH₄ / LiCl | 3.0 - 4.0 / 2.0 - 3.0 | THF | Reflux | 4 - 8 hours | 60-85% | Milder, safer, requires heating, potentially better chemoselectivity. |
Yields are approximate and can vary depending on the specific reaction scale and purification efficiency.
Visualizing the Reaction Pathways
General Reduction Mechanism
Caption: Generalized pathway for ester reduction to a primary alcohol.
Experimental Workflow
Caption: Standard workflow for the reduction and isolation of the product.
Conclusion
The reduction of methyl 5-chloropyrazine-2-carboxylate to this compound can be successfully achieved using a variety of hydride-based reducing agents. The choice between DIBAL-H, LiAlH₄, and NaBH₄/LiCl will depend on the specific requirements of the synthesis, including scale, available equipment, and desired level of safety and selectivity. For large-scale preparations where cost and safety are primary concerns, the NaBH₄/LiCl system may be advantageous, despite potentially lower yields and longer reaction times. For laboratory-scale synthesis where high yields are paramount, LiAlH₄ remains a robust option, provided stringent safety protocols are followed. DIBAL-H offers a good compromise, with high reactivity that can be tempered by low-temperature conditions. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in these protocols, researchers can confidently and efficiently synthesize this valuable synthetic intermediate.
References
- 1. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 2. LiAlH4 | PPT [slideshare.net]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (5-Chloropyrazin-2-yl)methanol
Foreword: Unlocking the Potential of a Versatile Pyrazine Building Block
For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern molecular design. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance. (5-Chloropyrazin-2-yl)methanol, in particular, represents a uniquely functionalized and highly valuable starting material. The presence of a reactive chlorine atom, ripe for nucleophilic aromatic substitution (SNAr), and a versatile hydroxymethyl group, offers a dual handle for molecular elaboration. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, offering not just protocols, but the strategic thinking behind them. Our aim is to empower you to leverage this reagent's full potential in your synthetic campaigns.
The Strategic Importance of this compound in Synthesis
This compound is more than just another halogenated heterocycle. Its strategic value lies in the orthogonal reactivity of its two functional groups. The electron-deficient nature of the pyrazine ring, further activated by the two nitrogen atoms, makes the chlorine atom an excellent leaving group in SNAr reactions.[1][2] This allows for the introduction of a wide array of nitrogen, oxygen, and sulfur-based nucleophiles. Concurrently, the hydroxymethyl group provides a site for subsequent modifications such as oxidation, esterification, or etherification, enabling rapid diversification of the molecular scaffold.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 72788-94-4 |
| Molecular Formula | C5H5ClN2O |
| Molecular Weight | 144.56 g/mol |
| Melting Point | 62-63 °C |
| Appearance | Off-white to light yellow solid |
Data sourced from ChemicalBook.[3]
Mechanistic Considerations: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The displacement of the chlorine atom on the pyrazine ring proceeds via a well-established SNAr mechanism. This is not a concerted SN2 reaction or a stepwise SN1 process involving a carbocation.[4] Instead, it involves a two-step addition-elimination sequence.
The SNAr Mechanism involves:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrazine nitrogens is crucial for stabilizing this intermediate.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.
The presence of the hydroxymethyl group at the 2-position and the chlorine at the 5-position influences the reactivity. The hydroxymethyl group is generally considered to be weakly electron-donating or neutral in its effect on the aromatic system, while the chlorine atom is an electron-withdrawing group. The overall electron-deficient character of the pyrazine ring remains the dominant factor driving the SNAr reaction.[1]
Caption: The two-step addition-elimination mechanism of SNAr.
General Experimental Workflow
A typical experimental workflow for the nucleophilic substitution of this compound is outlined below. This serves as a general template that can be adapted based on the specific nucleophile and reaction conditions.
Caption: A generalized workflow for SNAr reactions.
Protocols for Nucleophilic Substitution with Various Nucleophiles
The choice of solvent and base is critical for the success of these reactions. Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.[6]
Reaction with Amine Nucleophiles (Amination)
The introduction of an amine functionality is a common transformation in drug discovery.
Protocol: Synthesis of (5-(benzylamino)pyrazin-2-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and potassium carbonate.
-
Add anhydrous DMF and stir the suspension.
-
Add benzylamine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Rationale for Experimental Choices:
-
Base (K₂CO₃): A moderately strong inorganic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Solvent (DMF): A polar aprotic solvent that facilitates the dissolution of the reagents and promotes the SNAr reaction.
-
Excess Nucleophile: A slight excess of the amine ensures complete consumption of the starting material.
Reaction with Thiol Nucleophiles (Thiolation)
The introduction of a sulfur linkage is another valuable transformation.
Protocol: Synthesis of (5-(phenylthio)pyrazin-2-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride.
-
Carefully add anhydrous THF to create a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of thiophenol in THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C to form the sodium thiophenolate.
-
Add a solution of this compound in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Rationale for Experimental Choices:
-
Base (NaH): A strong base is required to deprotonate the thiol to form the more nucleophilic thiolate.[1]
-
Solvent (THF): Anhydrous THF is a suitable solvent for reactions involving sodium hydride.
-
Temperature Control: The initial deprotonation and subsequent substitution are performed at 0 °C to control the exothermicity and prevent potential side reactions.
Reaction with Alkoxide Nucleophiles (Alkoxylation)
This reaction allows for the synthesis of alkoxy-substituted pyrazines.
Protocol: Synthesis of (5-methoxypyrazin-2-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe, 25% solution in methanol or solid) (1.5 eq)
-
Anhydrous Methanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous methanol.
-
Add the sodium methoxide solution (or solid portion-wise) at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Rationale for Experimental Choices:
-
Nucleophile and Solvent: In this case, methanol serves as both the solvent and the precursor to the nucleophile. The alkoxide is typically used in excess to ensure complete reaction.
-
Reflux Conditions: Heating is often necessary to drive the reaction to completion, especially with less reactive alkoxides.
Summary of Reaction Conditions and Expected Outcomes
The following table provides a general overview of typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Note that optimization may be required for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Expected Yield |
| Amines | Benzylamine | K₂CO₃, Et₃N | DMF, Acetonitrile | 25-100 °C | Good to Excellent |
| Thiols | Thiophenol | NaH, K₂CO₃ | THF, DMF | 0-25 °C | Good |
| Alkoxides | Sodium Methoxide | NaOMe | Methanol | Reflux | Good |
Yields are qualitative and highly dependent on the specific nucleophile and reaction optimization.
The Role of the Hydroxymethyl Group: Potential for Further Functionalization
A key advantage of using this compound is the presence of the hydroxymethyl group, which can be further derivatized post-substitution.
Caption: Potential downstream functionalization of the hydroxymethyl group.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel pyrazine derivatives. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers in their synthetic endeavors. The ability to perform nucleophilic aromatic substitution followed by modification of the hydroxymethyl group opens up a vast chemical space for exploration in drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the strategic application of reagents like this compound will undoubtedly play a pivotal role in advancing these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reaction Examples [cdb.ics.uci.edu]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of (5-Chloropyrazin-2-yl)methanol in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of Pyrazine Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the pyrazine ring stands out as a "privileged scaffold."[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in the design of a wide array of therapeutic agents, from kinase inhibitors to treatments for infectious diseases.[2][3][4] The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for elaborating such scaffolds, enabling the precise formation of carbon-carbon bonds under generally mild conditions.[1][5][6]
This guide focuses on a particularly valuable, yet challenging, substrate: (5-Chloropyrazin-2-yl)methanol . As a heteroaryl chloride, it is significantly more cost-effective and readily available than its bromide or iodide counterparts. However, the strength of the C-Cl bond presents a higher activation barrier for the initial oxidative addition step in the catalytic cycle, demanding a more nuanced and optimized approach.[7] These application notes provide researchers, scientists, and drug development professionals with a comprehensive framework, from mechanistic principles to field-proven protocols, for successfully and efficiently utilizing this compound in Suzuki coupling reactions.
Pillar 1: Mechanistic Causality - Why Specific Conditions are Crucial
A successful protocol is not a matter of chance; it is the result of informed choices grounded in mechanistic understanding. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6][8] Understanding each step is critical to troubleshooting and optimizing reactions involving less reactive chlorides.
The three core stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazine ring. This is the rate-limiting step for aryl chlorides and necessitates a highly active catalyst. The electron-deficient nature of the pyrazine ring can aid this step, but the inherent strength of the C-Cl bond is the dominant challenge.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires prior activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[9] The choice of base is therefore critical to ensure efficient transfer without degrading the starting materials.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; PdII_A [label="Ar-Pd(II)L₂-Cl\n(Pyrazinyl-Pd Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; PdII_B [label="Ar-Pd(II)L₂-Ar'\n(Di-organic Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for positioning Halide [label="this compound\n(Ar-Cl)", shape=plaintext, fontcolor="#202124"]; Boronic [label="Ar'B(OH)₂ + Base ->\n[Ar'B(OH)₃]⁻", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#5F6368"]; Halide -> OxAdd [style=dashed, color="#5F6368"]; OxAdd -> PdII_A [color="#5F6368"]; PdII_A -> Transmetal [color="#5F6368"]; Boronic -> Transmetal [style=dashed, color="#5F6368"]; Transmetal -> PdII_B [color="#5F6368"]; PdII_B -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\n Regeneration", color="#5F6368"]; }
Expert Insight: Catalyst & Ligand Selection
For heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ are often sluggish. The key to success lies in using catalyst systems with electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) .[7][10][11] These ligands accelerate the oxidative addition step and stabilize the active palladium species, leading to higher turnover numbers and yields.[10][12] Air-stable palladium pre-catalysts, which contain these advanced ligands, are highly recommended for reproducibility.
Pillar 2: A Validated, Step-by-Step Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. It is designed to be a self-validating system; successful execution should yield consistent results.
Materials & Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Nitrogen or Argon gas supply
Experimental Workflow
// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="2. Add Solids\n(Pyrazine, Boronic Acid,\nBase, Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="3. Add Degassed Solvents\n(Dioxane/Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="4. Heat & Stir\n(80-100 °C, Monitor by TLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="5. Aqueous Work-up\n(EtOAc Extraction, Washes)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="6. Purification\n(Column Chromatography)", fillcolor="#202124", fontcolor="#FFFFFF"]; Analysis [label="7. Characterization\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed"];
// Edges Setup -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analysis; }
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). This process is repeated three times to ensure the removal of oxygen and moisture, which can deactivate the catalyst.
-
Reagent Addition: To the vessel, add this compound, the arylboronic acid (1.3 eq), and potassium phosphate (2.0 eq).
-
Causality Check: Adding solids first under an inert atmosphere prevents premature reaction or degradation. K₃PO₄ is an effective base for many heteroaryl couplings.[11]
-
-
Catalyst Addition: Briefly remove the stopper and add the palladium pre-catalyst (e.g., 2 mol%). Immediately seal the vessel and purge with inert gas for 2 minutes.
-
Causality Check: Minimizing the catalyst's exposure to air is crucial for maintaining its activity.
-
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe to achieve a final concentration of ~0.1 M with respect to the starting pyrazine.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours.
-
Expert Insight: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS to avoid prolonged heating, which can lead to side products.
-
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Check: The water wash removes the inorganic base (K₃PO₄), while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired (5-arylpyrazin-2-yl)methanol product.
Pillar 3: Data-Driven Optimization & Substrate Scope
The provided protocol is a starting point. The following table summarizes expected outcomes and provides a framework for troubleshooting, demonstrating the versatility of the method with various boronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Phenylboronic Acid | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | >90% | Standard, demonstrates baseline reactivity. |
| 2 | 4-Methoxyphenyl-boronic acid | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O | 90 | 4 | >95% | Electron-donating groups often accelerate the reaction. |
| 3 | 4-Trifluoromethyl-phenylboronic acid | RuPhos Pd G3 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 80-85% | Electron-withdrawing groups can slow the reaction, may require a slightly higher catalyst loading or different ligand. |
| 4 | 2-Methylphenyl-boronic acid | XPhos Pd G3 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-80% | Sterically hindered boronic acids are more challenging and may require longer reaction times or higher temperatures. |
| 5 | Thiophen-3-yl-boronic acid | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | >85% | Heteroaryl boronic acids are generally well-tolerated.[11] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh catalyst/pre-catalyst; ensure inert conditions are strict. 2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃). 3. Increase temperature in 10 °C increments, up to the boiling point of the solvent. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Dechlorination of Starting Material | Catalyst deactivation pathway or protodeboronation followed by other pathways. | Lower the reaction temperature and monitor closely to stop the reaction upon completion. Ensure the base is fully anhydrous if possible. |
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application of (5-Chloropyrazin-2-yl)methanol in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Importance of the Pyrazine Scaffold in Agrochemical Discovery
The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in the development of bioactive molecules. Its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of pharmaceuticals and, increasingly, agrochemicals.[1] (5-Chloropyrazin-2-yl)methanol emerges as a particularly valuable starting material in this context. The presence of three distinct functional handles—the hydroxymethyl group, the chloro substituent, and the pyrazine ring itself—offers a versatile platform for the synthesis of diverse and complex molecules with potential fungicidal, herbicidal, and insecticidal activities.[2] This document provides a comprehensive guide for researchers on the application of this compound in the synthesis of agrochemically relevant compounds, with a focus on fungicidal pyrazine carboxamides.
Core Synthetic Strategies: Leveraging the Reactivity of this compound
The synthetic utility of this compound lies in the selective manipulation of its functional groups. The primary transformations involve the oxidation of the hydroxymethyl group to a carboxylic acid and the nucleophilic substitution of the chlorine atom. These reactions open avenues for the introduction of various pharmacophores and tuning of the molecule's physicochemical properties to enhance biological activity and crop compatibility.
Oxidation of the Hydroxymethyl Group: Gateway to Pyrazine Carboxamides
The conversion of the primary alcohol in this compound to a carboxylic acid is a pivotal step in the synthesis of many agrochemicals, particularly pyrazine carboxamide fungicides. This transformation is typically achieved using strong oxidizing agents.
A common and effective method involves the use of potassium permanganate (KMnO₄) in an aqueous basic solution. The reaction proceeds through a manganate ester intermediate, which is subsequently hydrolyzed to yield the carboxylate salt. Acidification then affords the desired 5-chloropyrazine-2-carboxylic acid.
Alternatively, other oxidation protocols, such as those employing chromium trioxide or catalytic methods with TEMPO and a co-oxidant, can be utilized, offering different levels of selectivity and milder reaction conditions. The choice of oxidant will depend on the scale of the reaction and the presence of other sensitive functional groups in more complex derivatives.
Nucleophilic Aromatic Substitution: Diversification of the Pyrazine Core
The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, thereby enabling the exploration of a broad chemical space for agrochemical discovery. The reaction is typically facilitated by a base to deprotonate the nucleophile, increasing its reactivity. The choice of solvent and reaction temperature is crucial for achieving optimal yields and selectivity.
Application in Fungicide Synthesis: A Detailed Protocol for 5-Chloro-N-(4-fluorobenzyl)pyrazine-2-carboxamide
Pyrazine carboxamides have emerged as a promising class of fungicides, with several commercial products demonstrating their efficacy. The following protocol details the synthesis of a representative fungicidal compound, 5-chloro-N-(4-fluorobenzyl)pyrazine-2-carboxamide, starting from this compound. This multi-step synthesis highlights the key transformations discussed earlier.
Step 1: Synthesis of 5-Chloropyrazine-2-carboxylic acid
This step involves the oxidation of the hydroxymethyl group of the starting material.
Materials and Reagents:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (approx. 1.5 eq) in deionized water to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, quench the excess potassium permanganate by the addition of a small amount of ethanol until the purple color disappears and a brown precipitate of manganese dioxide is formed.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, and wash the filter cake with a small amount of deionized water.
-
Cool the filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield 5-chloropyrazine-2-carboxylic acid.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5-Chloropyrazine-2-carboxylic acid | 158.54 | 75-85 | 154-156 |
Step 2: Synthesis of 5-Chloropyrazine-2-carbonyl chloride
The carboxylic acid is converted to the more reactive acyl chloride in this step.
Materials and Reagents:
-
5-Chloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Protocol:
-
To a round-bottom flask containing 5-chloropyrazine-2-carboxylic acid (1.0 eq), add anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Carefully add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 5-chloropyrazine-2-carbonyl chloride as a solid, which is typically used in the next step without further purification.[3][4]
Step 3: Synthesis of 5-Chloro-N-(4-fluorobenzyl)pyrazine-2-carboxamide
This final step involves the amidation of the acyl chloride with the desired amine.
Materials and Reagents:
-
5-Chloropyrazine-2-carbonyl chloride
-
4-Fluorobenzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Protocol:
-
Dissolve 4-fluorobenzylamine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.[5]
-
In a separate flask, dissolve the crude 5-chloropyrazine-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-chloro-N-(4-fluorobenzyl)pyrazine-2-carboxamide.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |
| 5-Chloro-N-(4-fluorobenzyl)pyrazine-2-carboxamide | 267.68 | 60-75 | White to off-white solid |
Conclusion and Future Perspectives
This compound stands as a versatile and economically viable starting material for the synthesis of novel agrochemicals. The straightforward and high-yielding transformations of its functional groups provide a robust platform for the generation of diverse libraries of pyrazine-based compounds. The detailed protocol for the synthesis of a fungicidal pyrazine carboxamide serves as a practical guide for researchers in the field. Future work in this area will likely focus on the development of more sustainable and atom-economical synthetic methodologies, as well as the exploration of a wider range of nucleophiles and derivatization strategies to uncover new agrochemical leads with improved efficacy, selectivity, and environmental profiles.
References
- 1. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2186409B1 - Fungicidal mixtures based on pyridine carboxamide compounds - Google Patents [patents.google.com]
- 3. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of (5-Chloropyrazin-2-yl)methanol for High-Throughput Library Synthesis
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its electron-deficient nature and ability to participate in hydrogen bonding make it an attractive core for designing molecules that interact with a wide range of biological targets. (5-Chloropyrazin-2-yl)methanol, in particular, serves as a versatile and highly valuable starting material for the construction of diverse chemical libraries.[1] It possesses two distinct and orthogonal points for chemical modification: a primary alcohol and an activated chloro-substituent on the pyrazine ring. This dual reactivity allows for a strategic, multi-directional approach to library synthesis, enabling the exploration of vast chemical space around the pyrazine core.
This guide provides a comprehensive overview of robust and scalable methods for the derivatization of this compound. We will delve into the chemical logic behind key transformations at both the hydroxymethyl and chloro- positions, offering detailed, field-proven protocols suitable for high-throughput synthesis and drug development campaigns.
Core Derivatization Strategies: A Dual-Pronged Approach
The synthetic utility of this compound stems from its two primary reactive handles. A successful library synthesis campaign hinges on the selective and efficient modification of these sites.
Figure 1: High-level workflow for library synthesis.
Transformations at the Hydroxymethyl Group (-CH₂OH)
The primary alcohol is a versatile functional group that can be readily converted into ethers and esters, providing a straightforward method to introduce a wide variety of R-groups.
-
Ether Synthesis: The Williamson ether synthesis is a classic and reliable method for forming ethers.[2] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an SN2 reaction with an alkyl halide.[2] For library synthesis, this reaction is typically performed in a parallel format using a diverse set of alkyl halides. It is crucial to use primary or methyl halides to maximize yield and avoid competing elimination reactions that are prevalent with secondary and tertiary halides.[2]
-
Ester Synthesis:
-
Fischer Esterification: This acid-catalyzed reaction with a carboxylic acid is a fundamental method for ester formation.[3] The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use the alcohol or carboxylic acid in excess or to remove the water byproduct.[3]
-
Mitsunobu Reaction: For a broader substrate scope and milder conditions, the Mitsunobu reaction is an exceptionally powerful tool.[4][5] It allows for the conversion of the alcohol to an ester (among other functional groups) using a carboxylic acid, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol of our starting material.[5] The reaction proceeds by activating the hydroxyl group as a good leaving group, which is then displaced by the carboxylate nucleophile. The acidity of the nucleophile is an important consideration; typically, nucleophiles with a pKa below 13 are suitable.[4]
-
Transformations at the Chloro-Substituent (-Cl)
The chlorine atom on the electron-deficient pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for modern cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring's inherent electron-deficient character facilitates the displacement of the chlorine atom by a variety of nucleophiles.[6] This allows for the direct introduction of amines, thiols, and alkoxides to generate diverse libraries of substituted pyrazines. The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by the presence of the ring nitrogens which stabilize the intermediate.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions: For the formation of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable. The chloropyrazine core is an excellent substrate for these transformations.[8]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[8]
-
Stille Coupling: Reaction with organostannanes.[8]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and must be optimized for the specific substrates being coupled.[9]
Figure 2: Chemical derivatization pathways.
Experimental Protocols
The following protocols are designed as robust starting points for library synthesis. Researchers should perform initial small-scale optimizations for novel or challenging substrates.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Objective: To synthesize a library of ethers by reacting this compound with various primary alkyl bromides.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A library of primary alkyl bromides (e.g., benzyl bromide, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the selected alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield the desired ether.
Protocol 2: Esterification via the Mitsunobu Reaction
Objective: To synthesize a library of esters by reacting this compound with various carboxylic acids.
Materials:
-
This compound
-
A library of carboxylic acids (e.g., benzoic acid, acetic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the selected carboxylic acid (1.2 eq), and PPh₃ (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise over 10-15 minutes. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Note: Triphenylphosphine oxide and the reduced hydrazine byproduct can be challenging to remove. Trituration with a solvent like diethyl ether can sometimes precipitate the byproducts before chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine
Objective: To displace the chloro group with a library of primary amines.
Materials:
-
This compound
-
A library of primary amines (e.g., morpholine, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, combine this compound (1.0 eq), the selected amine (1.5 - 2.0 eq), and a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
Add DMSO or NMP as the solvent (approx. 0.5 M concentration).
-
Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO/NMP, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Data Summary and Comparison
| Derivatization Strategy | Target Site | Key Reagents | Typical Solvents | Advantages | Challenges |
| Williamson Ether Synthesis | -CH₂OH | NaH, Alkyl Halide | DMF, THF | Reliable, simple workup for many substrates. | Limited to primary/methyl halides; strong base required.[2] |
| Mitsunobu Esterification | -CH₂OH | PPh₃, DIAD/DEAD, R-COOH | THF, Dioxane | Mild conditions, broad scope, high yield.[10] | Byproduct removal can be difficult; stoichiometric waste. |
| Fischer Esterification | -CH₂OH | H₂SO₄, R-COOH | R-COOH or Toluene | Atom economical, inexpensive reagents. | Reversible reaction; requires harsh conditions (heat, strong acid).[3] |
| SNAr | -Cl | Nucleophile (Amine, Thiol), Base | DMSO, NMP, Dioxane | Direct C-N, C-S, C-O bond formation; no catalyst needed. | Requires elevated temperatures; limited to strong nucleophiles.[6] |
| Suzuki-Miyaura Coupling | -Cl | Pd Catalyst, Ligand, Base, R-B(OH)₂ | Dioxane/H₂O, Toluene | Forms stable C-C bonds; vast commercial boronic acid libraries. | Catalyst cost; sensitivity to air/moisture; optimization required.[8][9] |
Conclusion
This compound is a powerful and versatile building block for constructing diverse chemical libraries. By strategically employing a combination of classic and modern synthetic methodologies, researchers can efficiently explore the chemical space around the pyrazine core. The protocols and strategies outlined in this application note provide a robust foundation for derivatization campaigns aimed at identifying novel bioactive compounds. Careful selection of reaction conditions and purification techniques is paramount to the successful generation of high-quality compound libraries for screening and lead optimization.
References
- 1. Buy this compound (EVT-359384) | 72788-94-4 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Alkylation with (5-Chloropyrazin-2-yl)methanol for Pharmaceutical Scaffolding
Abstract: This document provides a comprehensive technical guide for the N-alkylation of primary and secondary amines using (5-chloropyrazin-2-yl)methanol. The pyrazine moiety is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved therapeutics. This application note details a robust and widely applicable protocol utilizing the Mitsunobu reaction, chosen for its mild conditions and broad substrate scope. We delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, outline safety considerations, and discuss alternative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
Scientific Foundation and Strategic Overview
The Pyrazine Moiety in Drug Design
Pyrazine rings are key pharmacophores found in a diverse range of bioactive molecules. Their unique electronic properties, ability to act as hydrogen bond acceptors, and metabolic stability make them valuable components in modern drug design.[1][2] The introduction of a pyrazine scaffold can significantly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][3]
Rationale for N-Alkylation Strategy
N-alkylation is a fundamental transformation in organic synthesis, enabling the construction of carbon-nitrogen bonds to build complex molecular architectures. When designing a synthetic route to couple an amine with an alcohol like this compound, several strategies can be considered.
-
Direct Williamson-type Synthesis: This would require converting the alcohol to a more reactive electrophile (e.g., a halide), adding a step and potentially harsh conditions.
-
Reductive Amination: A powerful method, this involves the oxidation of the alcohol to the corresponding aldehyde, followed by condensation with an amine and subsequent reduction.[4][5][6] While effective, it is a two-step process from the alcohol.
-
Catalytic Hydrogen Autotransfer (Borrowing Hydrogen): An elegant, atom-economical approach using transition metal catalysts (e.g., Ru, Ir) to transiently oxidize the alcohol, allowing it to react with the amine before the catalyst reduces the intermediate imine.[7][8][9]
-
Mitsunobu Reaction: This reaction allows for the direct conversion of a primary or secondary alcohol into an amine, ester, or ether under mild, neutral conditions.[10][11] It proceeds via an alkoxyphosphonium salt intermediate, activating the hydroxyl group for nucleophilic substitution with clean inversion of stereochemistry.[11]
For this guide, we focus on the Mitsunobu reaction due to its directness, operational simplicity, and extensive documentation in the literature for coupling alcohols with N-nucleophiles.[10][12]
Mechanism of the Mitsunobu Reaction
The reaction is initiated by the formation of a phosphonium salt adduct between triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). This highly reactive species protonates the amine nucleophile, while the resulting anion deprotonates the alcohol. The alcohol's oxygen then attacks the activated phosphorus, forming the key alkoxyphosphonium salt and displacing a hydrazine byproduct. In the final, rate-determining step, the deprotonated amine performs an Sₙ2 attack on the carbon atom bearing the activated oxygen, yielding the desired N-alkylated product and triphenylphosphine oxide (TPPO) as a byproduct.
Caption: The reaction mechanism of the Mitsunobu N-alkylation.
Safety and Handling
Researcher's Responsibility: Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for each chemical used. The following is a summary of key hazards.
-
This compound: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13] Handle in a chemical fume hood.
-
Diisopropyl azodicarboxylate (DIAD): Potentially explosive, toxic, and a skin/eye irritant. Should be handled with extreme care in a fume hood, avoiding heat, shock, and friction.
-
Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction.
-
Solvents (THF, Dichloromethane): Flammable and volatile. Handle under inert atmosphere and in a fume hood.
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15][16]
Detailed Experimental Protocol
This protocol describes the N-alkylation of a model amine, benzylamine, with this compound.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Glassware for liquid-liquid extraction
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Reaction Parameters
| Parameter | Value / Compound | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents |
| Alkylating Agent | This compound | 144.56 | 1.0 | 145 mg | 1.0 |
| Nucleophile | Benzylamine | 107.15 | 1.0 | 107 mg (110 µL) | 1.0 |
| Phosphine | Triphenylphosphine | 262.29 | 1.2 | 315 mg | 1.2 |
| Azodicarboxylate | DIAD | 202.21 | 1.2 | 243 mg (240 µL) | 1.2 |
| Solvent | Anhydrous THF | - | - | 10 mL | - |
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (145 mg, 1.0 mmol), benzylamine (110 µL, 1.0 mmol), and triphenylphosphine (315 mg, 1.2 mmol).
-
Dissolution: Add anhydrous THF (10 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add DIAD (240 µL, 1.2 mmol) dropwise to the cold, stirring solution over 5-10 minutes. A color change (typically to yellow or orange) and slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting alcohol is a key indicator of reaction completion.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate (25 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 30%) to separate the desired product from triphenylphosphine oxide and other byproducts.
-
Characterization: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product, N-((5-chloropyrazin-2-yl)methyl)benzylamine. Confirm identity and purity using NMR and Mass Spectrometry.
Workflow Visualization
The following diagram illustrates the complete experimental workflow.
Caption: Experimental workflow for Mitsunobu N-alkylation.
Field Insights and Troubleshooting
-
Causality of Slow Addition: DIAD is added slowly at 0 °C to control the initial exothermic reaction between PPh₃ and DIAD, minimizing the formation of undesired side products.
-
Purification Challenges: The primary byproduct, triphenylphosphine oxide (TPPO), can sometimes co-elute with the desired product. If this occurs, alternative purification strategies such as crystallization or using a polymer-bound triphenylphosphine can be explored.
-
Low Yields: Potential causes for low yields include:
-
Wet solvent/reagents: The Mitsunobu reaction is sensitive to water. Ensure all glassware is dry and solvents are anhydrous.
-
Steric Hindrance: Highly hindered alcohols or amines may react slowly or not at all. In such cases, a different N-alkylation method may be required.
-
pKa of Nucleophile: The amine nucleophile should ideally have a pKa < 11 for optimal results.[11]
-
Alternative Synthetic Approaches
While the Mitsunobu reaction is robust, alternative methods may be preferable depending on substrate scope, scale, or atom economy considerations.
Two-Step Reductive Amination
This is an excellent alternative, particularly if the Mitsunobu reaction fails.
-
Oxidation: Convert this compound to 5-chloropyrazine-2-carbaldehyde using a mild oxidant (e.g., Dess-Martin periodinane or MnO₂).
-
Reductive Amination: React the resulting aldehyde with the amine in the presence of a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective as it is mild enough not to reduce the aldehyde in the absence of the iminium ion intermediate.[4]
Catalytic Borrowing Hydrogen
For larger-scale synthesis, a catalytic approach is highly desirable to minimize waste. This method uses a transition metal complex to facilitate the reaction between the alcohol and amine, generating only water as a byproduct.[8][9][17] Various catalysts based on ruthenium and iridium have shown high efficacy for this transformation.[8]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Alkylation of Pyrazolones [ch.imperial.ac.uk]
- 13. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.dk [fishersci.dk]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. aksci.com [aksci.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Chloropyrazin-2-yl)methanol
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (5-Chloropyrazin-2-yl)methanol. As a crucial intermediate in the synthesis of various pharmaceutical compounds, optimizing its yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis.
Introduction
This compound is a key building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can be fraught with challenges that lead to diminished yields and the formation of impurities. The most prevalent synthetic route involves the reduction of a pyrazine-2-carboxylate ester. This guide will focus on troubleshooting and optimizing this primary pathway, while also addressing potential alternative routes and their associated difficulties.
Synthetic Pathway Overview
The primary and most reliable method for synthesizing this compound is a two-step process starting from 5-chloropyrazine-2-carboxylic acid. The acid is first esterified, typically to its methyl ester, which is then selectively reduced to the desired primary alcohol.
Caption: Primary synthetic route for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Decomposition of the reducing agent: Diisobutylaluminum hydride (DIBAL-H) is highly reactive and sensitive to moisture and air.[1][2] 2. Incorrect reaction temperature: The reduction of the ester to the alcohol is highly temperature-sensitive. Temperatures above -60 °C can lead to over-reduction or side reactions. 3. Poor quality starting material: Impurities in the methyl 5-chloropyrazine-2-carboxylate can interfere with the reduction. | 1. Ensure anhydrous conditions: Use freshly distilled, dry solvents (e.g., THF) and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use a fresh, properly stored bottle of DIBAL-H solution and titrate it before use to determine the exact concentration. 2. Maintain strict temperature control: Use a dry ice/acetone bath to maintain the reaction temperature at -78 °C during the addition of DIBAL-H. 3. Purify the starting material: Recrystallize or chromatograph the methyl 5-chloropyrazine-2-carboxylate before use. Purity can be checked by NMR or LC-MS. |
| Formation of 2-methyl-5-chloropyrazine (Over-reduction) | 1. Excess of reducing agent: Using more than the stoichiometric amount of DIBAL-H can lead to the reduction of the alcohol to the corresponding methyl group. 2. Reaction temperature too high: Allowing the reaction to warm up prematurely can promote over-reduction. | 1. Precise stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of DIBAL-H. Accurate titration of the DIBAL-H solution is critical. 2. Slow addition and controlled warming: Add the DIBAL-H solution dropwise at -78 °C and allow the reaction to stir at this temperature for the recommended time before slowly warming to room temperature. |
| Presence of Unreacted Methyl 5-chloropyrazine-2-carboxylate | 1. Insufficient reducing agent: An inadequate amount of DIBAL-H will result in an incomplete reaction. 2. Reaction time too short: The reduction may not have gone to completion. | 1. Verify DIBAL-H concentration: As mentioned, titrate the DIBAL-H solution. 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction. |
| Difficult Purification of the Final Product | 1. Formation of aluminum salts: The work-up of DIBAL-H reactions can produce gelatinous aluminum salts that complicate extraction. 2. Product solubility: The product has some water solubility, which can lead to losses during aqueous work-up. | 1. Rochelle's salt quench: After the reaction is complete, quench with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) at 0 °C. This will chelate the aluminum salts and keep them in the aqueous layer, facilitating a clean extraction. 2. Thorough extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)?
While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this specific transformation. LiAlH₄ is less selective than DIBAL-H and is more likely to cause over-reduction to 2-methyl-5-chloropyrazine, even at low temperatures.[1] DIBAL-H provides a more controlled reduction of the ester to the aldehyde intermediate, which is then further reduced in situ to the primary alcohol.
Q2: My starting material is 5-chloropyrazine-2-carboxylic acid. What is the best way to prepare the methyl ester?
A common and effective method is to treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol. This reaction should be performed in an inert solvent like dichloromethane (DCM) or toluene. An alternative, milder method is to use a reagent like (trimethylsilyl)diazomethane, although this is a more hazardous reagent.
Q3: I am considering a Grignard reaction with a 5-chloropyrazine derivative. What are the potential pitfalls?
Grignard reactions on pyrazine rings can be challenging. The nitrogen atoms in the pyrazine ring are Lewis basic and can react with the Grignard reagent, leading to a complex mixture of products.[3] Additionally, the chloro-substituent can potentially undergo metal-halogen exchange with the Grignard reagent. If you are attempting to react a Grignard reagent with a 5-chloropyrazine-2-carboxaldehyde, careful control of reaction conditions, such as low temperature and slow addition, is crucial to minimize side reactions.[4][5]
Q4: How can I avoid hydrolysis of my ester starting material during storage and handling?
Methyl 5-chloropyrazine-2-carboxylate should be stored in a cool, dry place, away from acids and bases.[6] Hydrolysis to the corresponding carboxylic acid can occur in the presence of moisture, especially if catalyzed by acidic or basic impurities.[7][8] It is recommended to use the ester shortly after preparation or purification.
Q5: What is the best way to monitor the progress of the reduction reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (methyl 5-chloropyrazine-2-carboxylate) and the product (this compound). The starting ester is less polar than the product alcohol. Staining with potassium permanganate can help visualize the spots.
Optimized Experimental Protocol
This protocol details the synthesis of this compound from Methyl 5-chloropyrazine-2-carboxylate.
Step 1: Esterification of 5-Chloropyrazine-2-carboxylic Acid
Caption: Workflow for the esterification of 5-chloropyrazine-2-carboxylic acid.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an argon inlet, suspend 5-chloropyrazine-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/g of acid).
-
Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction mixture should become a clear solution.
-
Solvent Removal: Remove the excess SOCl₂ and DCM under reduced pressure.
-
Esterification: Re-dissolve the resulting acyl chloride residue in dry DCM (10 mL/g of initial acid). Cool the solution to 0 °C and add dry methanol (5.0 eq) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 5-chloropyrazine-2-carboxylate.
Step 2: Reduction to this compound
Caption: Workflow for the reduction to this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g of ester).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add a solution of diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: While the reaction is still at low temperature, slowly add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Then, allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. acs.org [acs.org]
- 3. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. leah4sci.com [leah4sci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
Common side products in the synthesis of (5-Chloropyrazin-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (5-Chloropyrazin-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during this multi-step synthesis. Instead of a rigid protocol, this guide offers a dynamic, question-and-answer-based approach to address the specific issues you may encounter in the lab.
The most prevalent synthetic route involves a two-step process: the esterification of 5-chloropyrazine-2-carboxylic acid followed by the reduction of the resulting ester. Each step presents unique challenges and potential for impurity generation. This guide provides in-depth explanations and validated solutions to ensure the integrity of your synthesis.
Troubleshooting & FAQs
Part 1: Esterification of 5-Chloropyrazine-2-carboxylic Acid
This initial step, commonly a Fischer esterification or methylation using reagents like trimethylsilyl diazomethane, is critical for setting the stage for a clean reduction.[1] Problems here will cascade to the final step.
Question 1: My esterification reaction is sluggish and incomplete. My analysis (TLC, LC-MS) shows a significant amount of the starting carboxylic acid remaining. What is happening?
Answer:
-
Causality: Incomplete esterification is the most common issue in this step. In Fischer esterification, the reaction is an equilibrium between the carboxylic acid, alcohol, ester, and water.[2] If water is not effectively removed, the equilibrium will not favor the product, leading to a mixture of starting material and ester. The electron-withdrawing nature of the chloropyrazine ring can also slightly deactivate the carboxyl group, making the reaction slower than with simple benzoic acids.
-
Troubleshooting & Prevention:
-
Drive the Equilibrium: The reaction's success hinges on Le Châtelier's principle.
-
Excess Alcohol: Use the alcohol reactant (e.g., methanol) as the solvent to push the equilibrium towards the ester.
-
Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove the water as it forms. For smaller scales, adding a dehydrating agent like molecular sieves can be effective.
-
-
Catalyst Choice: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.
-
Alternative Reagents: For difficult esterifications, consider non-equilibrium methods. Reagents like trimethylsilyl diazomethane are highly effective for methylation but require specialized handling due to their toxicity and explosive nature.[1]
-
Part 2: Reduction of Methyl 5-chloropyrazine-2-carboxylate
The reduction of the ester to the primary alcohol is the most critical step for side product formation. The choice of reducing agent is paramount and dictates the impurity profile.
Question 2: After reduction with Lithium Aluminum Hydride (LiAlH₄), my LC-MS shows my desired product (mass ~144.56) and a significant secondary product with a mass of ~110.12. What is this impurity?
Answer:
-
Causality: This is a classic case of reductive dechlorination . The mass difference of ~34.44 amu corresponds to the replacement of a chlorine atom with a hydrogen atom. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent.[3][4] While it effectively reduces the ester, it is also strong enough to reduce the C-Cl bond on the electron-deficient pyrazine ring. This results in the formation of pyrazin-2-yl)methanol .
-
Troubleshooting & Prevention:
-
Immediate Solution (Purification): The desired product and the dechlorinated side product have different polarities. They can typically be separated using silica gel column chromatography. The dechlorinated, more polar alcohol will elute later.
-
Prevention (Change of Reagent): The most effective prevention is to avoid LiAlH₄.
-
Recommended: Use a milder and more selective reducing agent like Diisobutylaluminum hydride (DIBAL-H) at low temperatures. DIBAL-H is well-known for reducing esters without affecting most aryl halides.[5][6]
-
Alternative: Sodium borohydride (NaBH₄) is generally too weak to reduce esters efficiently, so it is not a suitable direct replacement.[7][8] However, a two-step process of DIBAL-H reduction to the aldehyde followed by NaBH₄ reduction to the alcohol can be an extremely clean, albeit longer, alternative.
-
-
Question 3: I used DIBAL-H at -78 °C to avoid dechlorination, but my yield is low and I see a major, less polar byproduct by TLC. What is it and why did it form?
Answer:
-
Causality: The less polar byproduct is almost certainly the intermediate 5-chloropyrazine-2-carbaldehyde . DIBAL-H is renowned for its ability to reduce esters to aldehydes if the reaction is carefully controlled.[6][9] The reaction proceeds via a stable tetrahedral intermediate that only collapses to the aldehyde upon aqueous workup.[9] If an insufficient amount of DIBAL-H is used or the reaction is not allowed to warm after the initial addition, the reduction will halt at the aldehyde stage.
-
Troubleshooting & Prevention:
-
Stoichiometry is Key: To reduce an ester fully to an alcohol with DIBAL-H, at least two equivalents of the reagent are required. The first equivalent effectively reduces the ester to the aldehyde, and the second reduces the aldehyde to the alcohol. Ensure you are using a sufficient excess (typically 2.1-2.5 equivalents).
-
Temperature Control: While the initial addition should be at -78 °C to control reactivity, the reaction often needs to be allowed to warm to 0 °C or even room temperature to ensure the second reduction (aldehyde to alcohol) goes to completion.[10]
-
Quenching Procedure: Quench the reaction carefully at low temperature, for instance with methanol followed by a Rochelle's salt solution, to avoid side reactions during workup.[1][10]
-
Question 4: My final product is contaminated with the starting material, Methyl 5-chloropyrazine-2-carboxylate. How do I solve this?
Answer:
-
Causality: This indicates an incomplete reduction . This can be caused by several factors:
-
Insufficient Reducing Agent: Underestimating the amount of hydride needed.
-
Deactivated Reagent: The hydride reagent (LiAlH₄ or DIBAL-H) may have degraded due to improper storage or exposure to moisture.
-
Reaction Time/Temperature: The reaction may not have been stirred long enough or at a high enough temperature to go to completion.
-
-
Troubleshooting & Prevention:
-
Reagent Quality: Always use a freshly opened bottle or a recently titrated solution of the hydride reagent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a second small addition of the reducing agent can be considered, but be cautious of promoting side reactions.
-
Purification: The unreacted ester is significantly less polar than the product alcohol and can be easily separated by standard silica gel chromatography.
-
Summary of Reducing Agents and Side Products
| Reducing Agent | Primary Use in this Synthesis | Common Side Products | Prevention Strategy |
| LiAlH₄ | Reduction of ester to alcohol | Pyrazin-2-yl)methanol (dechlorination) | Use a milder reagent like DIBAL-H. |
| DIBAL-H | Reduction of ester to alcohol | 5-chloropyrazine-2-carbaldehyde (incomplete reduction), Unreacted Ester | Use >2 equivalents of DIBAL-H and allow the reaction to warm after initial addition. |
| NaBH₄ | Not recommended for ester reduction | Unreacted Ester (low reactivity) | Not a suitable reagent for this step. Use for reducing the intermediate aldehyde if isolated. |
Visual Workflow and Side Product Pathways
Synthesis and Impurity Formation Map
Caption: Synthetic workflow highlighting the formation of the target product and key side products at each stage.
Reduction Pathway Analysis
Caption: Comparison of reduction pathways using DIBAL-H versus LiAlH₄, illustrating the generation of different side products.
Recommended Protocol: Purification of this compound
This protocol describes a standard methodology for purifying the final product from the common impurities discussed above (unreacted ester, aldehyde, and dechlorinated alcohol) using flash column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate
-
Glass column, flasks, and other standard glassware
-
TLC plates, chamber, and UV lamp
Procedure:
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the resulting oil/solid onto a small amount of silica gel (~2-3x the mass of the crude material) by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or DCM), adding the silica, and concentrating again to a dry, free-flowing powder. This ensures even loading onto the column.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Loading: Carefully add the dry-loaded sample to the top of the sand layer.
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
The least polar compounds will elute first. The expected elution order is:
-
Unreacted Ester (Methyl 5-chloropyrazine-2-carboxylate)
-
Intermediate Aldehyde (5-chloropyrazine-2-carbaldehyde)
-
Desired Product (this compound)
-
Dechlorinated Side Product (pyrazin-2-yl)methanol)
-
-
Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate (e.g., to 70:30 Hexanes:EtOAc). This will help elute the more polar alcohol products.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product.
-
Concentration: Concentrate the pure fractions under reduced pressure to yield the final, purified this compound as an off-white to light yellow solid.[1]
References
- 1. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of (5-Chloropyrazin-2-yl)methanol by Column Chromatography
Welcome to the technical support center for the purification of (5-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography purification of this important intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to help you troubleshoot and optimize your purification workflow.
Understanding the Analyte: this compound
Before diving into the purification, it's crucial to understand the physicochemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3][4] |
| Melting Point | 62-63 °C | [2][3][4] |
| Boiling Point | 255.7 °C (Predicted) | [2][3][4] |
| Polarity | Polar, due to the pyrazine ring, chloro, and hydroxyl groups | [5][6] |
Frequently Asked Questions & Troubleshooting Guide
1. Getting Started: Initial Purification Strategy
Question: I have a crude reaction mixture containing this compound. What is the best initial approach for purification by column chromatography?
Answer: The most effective and widely used method for purifying this compound is normal-phase column chromatography using silica gel as the stationary phase.[3][7] Silica gel is a polar adsorbent, and its surface is rich in silanol (Si-OH) groups.[6][7] This makes it ideal for separating compounds based on polarity. This compound, being a polar molecule, will interact with the silica gel through hydrogen bonding and dipole-dipole interactions.[5][7]
Your initial strategy should always begin with Thin-Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase).[8][9][10] This preliminary step is critical for a successful column separation.
2. Selecting the Right Mobile Phase
Question: How do I select the appropriate solvent system (mobile phase) for the column? My compound is either stuck at the baseline or running with the solvent front on my TLC plate.
Answer: This is a classic mobile phase polarity issue. The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.25 and 0.35 on the TLC plate.[8]
-
If the spot is at the baseline (Rf ≈ 0): The solvent system is not polar enough to move the compound up the polar silica plate. You need to increase the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%.
-
If the spot is at the solvent front (Rf ≈ 1): The solvent system is too polar, causing the compound to have a high affinity for the mobile phase and minimal interaction with the stationary phase. You need to decrease the polarity. For example, if you are using 50% ethyl acetate in hexane, reduce it to 20% or 30%.
A common and effective solvent system for pyrazine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[11][12] A literature-reported starting point for purifying this compound is a gradient of 30% to 100% ethyl acetate in hexane.[3]
Experimental Protocol: TLC Analysis for Solvent System Selection
-
Prepare the TLC Chamber: Line a beaker or TLC chamber with filter paper and add a small amount (5-10 mL) of your chosen solvent system (e.g., 30% Ethyl Acetate in Hexane). Cover the chamber to allow the atmosphere to saturate.[10]
-
Spot the Plate: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot onto the baseline of the silica TLC plate.[10]
-
Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[13]
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil.[10] Visualize the spots under a UV lamp (if the compound is UV-active) and/or by using a chemical stain (e.g., potassium permanganate or p-anisaldehyde). Circle the spots with a pencil.[10]
-
Calculate Rf: Measure the distance the spot traveled from the baseline and divide it by the distance the solvent front traveled from the baseline.[14] Adjust your solvent system and repeat until the desired Rf is achieved.
3. Poor Separation and Co-elution
Question: My TLC shows the product and an impurity are very close together. How can I improve the separation on the column?
Answer: Improving the resolution between two closely eluting spots requires careful optimization. Here are several strategies:
-
Fine-Tune the Mobile Phase: Make small, incremental changes to the solvent ratio. For example, if 30% ethyl acetate/hexane gives poor separation, try 25% or even 28%. Sometimes, a small change in polarity can have a significant impact.
-
Change Solvent Components: If adjusting the ratio doesn't work, try a different solvent system. For instance, you could substitute ethyl acetate with diethyl ether or add a small amount of dichloromethane. Different solvents can alter the selectivity of the separation. A good starting point for polar compounds can be a methanol/dichloromethane system.[11]
-
Consider Gradient Elution: If your impurities have a wide range of polarities, an isocratic (constant solvent composition) elution may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can sharpen peaks and improve separation between compounds with different polarities.[15][16][17] For example, starting with 20% ethyl acetate/hexane and gradually increasing to 50% can effectively separate less polar impurities first, followed by your more polar product.
Diagram: Solvent Selection Workflow
Caption: Decision workflow for optimizing the mobile phase using TLC.
4. My Compound is Streaking on the TLC/Column
Question: The spot for my compound is not a tight circle but a long streak. What causes this and how can I fix it?
Answer: Streaking is a common issue, especially with nitrogen-containing heterocyclic compounds like pyrazines.[18] It can be caused by several factors:
-
Sample Overload: You may have spotted too much material on the TLC plate or loaded too much crude product onto the column.[10] Try diluting your sample for the TLC or using less crude material for the column.
-
Acidic Silica: Standard silica gel is slightly acidic due to the presence of silanol groups.[18] Basic compounds, like pyrazines, can interact too strongly with these acidic sites, leading to poor peak shape and streaking.
-
Solution: Neutralize the silica. You can do this by adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to your mobile phase. This will cap the acidic sites and improve the chromatography.
-
-
Insolubility: If your compound is not fully soluble in the mobile phase, it can cause streaking. Ensure your compound is completely dissolved before loading it onto the column. If necessary, use a "dry loading" technique.[14]
Experimental Protocol: Dry Loading the Sample
-
Dissolve Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.[14]
-
Evaporate Solvent: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[14]
-
Load Column: Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a narrow, even band, which can significantly improve resolution.[14]
5. Isocratic vs. Gradient Elution
Question: Should I use an isocratic or a gradient elution for my purification?
Answer: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: This method uses a single, constant solvent composition throughout the entire separation.[15][19] It is simpler to perform and is ideal when the impurities have polarities very similar to your product.[19] If your TLC shows good separation between your product and impurities with a single solvent system, isocratic elution is a good choice.
-
Gradient Elution: This method involves gradually increasing the percentage of the more polar solvent during the separation.[15][20]
-
Advantages: It speeds up the elution of strongly retained (very polar) compounds, results in sharper peaks, and can improve the separation of complex mixtures with a wide range of polarities.[16]
-
When to Use: If your crude mixture contains both non-polar impurities that elute quickly and polar impurities that are strongly retained, a gradient is highly recommended.[17] A literature example for this specific compound uses a gradient of 30% to 100% ethyl acetate in hexane, which is an excellent starting point.[3]
-
Diagram: Isocratic vs. Gradient Elution Profile
References
- 1. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 6. interraglobal.com [interraglobal.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaguru.co [pharmaguru.co]
- 18. reddit.com [reddit.com]
- 19. uhplcs.com [uhplcs.com]
- 20. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (5-Chloropyrazin-2-yl)methanol
Welcome to the technical support center for the purification of (5-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice and troubleshooting strategies for the successful recrystallization of this important heterocyclic compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Reference(s) |
| Molecular Formula | C5H5ClN2O | [1][2] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 62-63 °C | [1][3] |
| Boiling Point | 255.7 °C at 760 mmHg | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a dry, sealed container. | [3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The most probable impurities depend on the synthetic route used. A common synthesis involves the reduction of methyl 5-chloropyrazine-2-carboxylate.[3] Therefore, potential impurities include:
-
Unreacted Starting Material: Methyl 5-chloropyrazine-2-carboxylate.
-
Reaction By-products: Arising from incomplete reduction or side reactions.
-
Residual Solvents: Solvents used during the reaction and work-up, such as tetrahydrofuran (THF), ether, methanol, or ethyl acetate.[3]
Q2: How do I select the best solvent for recrystallizing this compound?
A2: The ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be very soluble in the hot solvent.[5]
-
Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to ensure good recovery.[5]
-
Favorable boiling point: The solvent's boiling point should be below the melting point of this compound (62-63 °C) to prevent "oiling out".
-
Inertness: The solvent must not react with the compound.[5]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
Given the presence of a hydroxyl group and the heterocyclic nitrogen atoms, polar solvents are a good starting point. For similar pyrazine derivatives, ethanol has been used successfully.[6] A mixed solvent system, such as ethanol-water, may also be effective.
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system is a viable option, especially if a single solvent does not provide the desired solubility profile. In a typical mixed solvent system, this compound would be dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.
Experimental Protocol: Solvent Selection and Recrystallization
This protocol provides a systematic approach to identifying a suitable solvent and performing the recrystallization.
Part 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each test tube, add a different solvent from the list below, starting with about 0.5 mL.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility. Add more solvent dropwise if necessary to achieve complete dissolution.
-
If the compound dissolves in the hot solvent, allow the solution to cool to room temperature and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.
Table of Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | May be a poor solvent, but could be used as an anti-solvent with a more soluble organic solvent. |
| Ethanol | 78 | High | Often a good choice for pyrazine derivatives.[6] |
| Methanol | 65 | High | Also a potential candidate for heterocyclic compounds.[7] |
| Isopropanol | 82 | Medium | A common recrystallization solvent. |
| Acetone | 56 | Medium | Its low boiling point can be advantageous. |
| Ethyl Acetate | 77 | Medium | A versatile solvent. |
| Toluene | 111 | Low | Generally good for aromatic compounds, but the high boiling point may lead to oiling out. |
| Heptane/Hexane | ~98/~69 | Low | Likely to be poor solvents but could be used as anti-solvents. |
Part 2: Recrystallization Workflow
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 4. CAS 72788-94-4 | this compound - Synblock [synblock.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for the reduction of 5-chloropyrazine esters
Welcome to the technical support center for the synthesis of (5-chloropyrazin-2-yl)methanol and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reduction of 5-chloropyrazine esters. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are successful.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.
Q1: My reaction shows low yield and/or incomplete conversion of the starting ester. What are the likely causes and solutions?
A1: Low yield or incomplete conversion is a common issue that can typically be traced back to reagent quality, reaction setup, or conditions.
-
Cause 1: Inactive Reducing Agent. Hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminum Hydride (DIBAL-H) are highly sensitive to moisture and air. Improper storage or handling can lead to significant degradation of the reagent's activity.
-
Solution: Always use freshly opened reagents or titrate older batches to determine their active hydride concentration. Handle all hydride reagents under a strictly inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Insufficient Equivalents of Reducing Agent. The reduction of an ester to a primary alcohol requires two equivalents of hydride.[1] Using a stoichiometric amount may not be enough to drive the reaction to completion, especially if some reagent is consumed by trace amounts of water or other reactive impurities.
-
Solution: It is common practice to use a slight excess of the reducing agent (e.g., 2.2 to 2.5 equivalents of hydride). Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and add more reducing agent portion-wise if the reaction stalls.
-
-
Cause 3: Inadequate Reaction Temperature or Time. While low temperatures are often used to improve selectivity, they can also slow down the reaction rate, leading to incomplete conversion within a standard timeframe.
-
Solution: If the reaction is sluggish at low temperatures (e.g., -78 °C for DIBAL-H or 0 °C for LiAlH₄), consider allowing it to slowly warm to room temperature after the initial addition. Extend the reaction time and monitor closely until the starting material is fully consumed.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant amount of a byproduct that appears to be the dechlorinated alcohol. How can I prevent this?
A2: Dehalogenation is a known side reaction when reducing aryl halides, particularly with powerful reducing agents. The electron-deficient nature of the pyrazine ring can make the chloro-substituent susceptible to reductive cleavage.
-
Cause 1: Use of a Harsh Reducing Agent. Lithium Aluminum Hydride (LiAlH₄) is a very strong and often non-selective reducing agent that is known to reduce alkyl and aryl halides.[2] The presence of oxygen can also dramatically enhance the rate of reductive dehalogenation by LiAlH₄, so even small leaks in an inert atmosphere setup can be problematic.[2]
-
Solution: Opt for a milder or more sterically hindered reducing agent. Diisobutylaluminum Hydride (DIBAL-H) is often an excellent choice as it is less prone to causing dehalogenation, especially at low temperatures.[3][4] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can be activated with additives. A NaBH₄-Cu₂Cl₂ system has been shown to be effective for the dehalogenation of aryl halides, highlighting the potential for this side reaction if certain metal catalysts are present.[5][6]
-
-
Cause 2: Elevated Reaction Temperature. The rate of dehalogenation, like most reactions, increases with temperature.
Q3: The workup of my reaction is problematic, forming a persistent gel or emulsion that is difficult to filter and extract. How can I improve product isolation?
A3: This is a very common issue with aluminum-based hydride reductions (LiAlH₄ and DIBAL-H) due to the formation of colloidal aluminum salts (e.g., Al(OH)₃).[9] Standard quenching with water alone often leads to these problematic gels.
-
Solution 1: The Fieser Workup. This is a widely adopted and reliable method to generate granular, easily filterable aluminum salts.[10]
-
Procedure: For a reaction containing 'x' grams of LiAlH₄, cool the reaction mixture to 0 °C and slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture vigorously at room temperature for at least 15-30 minutes. A white, granular precipitate should form. Add a drying agent like anhydrous magnesium sulfate, stir, and then filter the solids, washing thoroughly with an organic solvent.[10] A similar procedure exists for DIBAL-H based on molar equivalents.[10]
-
-
Solution 2: Rochelle's Salt (Potassium Sodium Tartrate) Workup. This method is particularly effective for DIBAL-H reactions. The tartrate dianion is an excellent chelating agent for aluminum ions, forming a soluble complex and preventing the formation of aluminum hydroxide gels.[7][9]
-
Procedure: After quenching the excess hydride at low temperature (e.g., with methanol or ethyl acetate), add a saturated aqueous solution of Rochelle's salt.[7] Stir the biphasic mixture vigorously until the two layers become clear. This can take anywhere from 30 minutes to several hours. The layers can then be easily separated for extraction.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is the best choice for converting my 5-chloropyrazine ester to the corresponding alcohol?
A1: The "best" reagent depends on a balance of reactivity, selectivity, cost, and safety. Here is a comparative summary:
| Reducing Agent | Pros | Cons | Typical Conditions |
| LiAlH₄ | Highly reactive, reduces most esters effectively. Inexpensive. | Low chemoselectivity, high risk of dehalogenation[2], pyrophoric, and difficult workup. | THF or Diethyl Ether, 0 °C to reflux. |
| DIBAL-H | Good balance of reactivity and selectivity. Lower risk of dehalogenation at low temperatures.[3][4] | More expensive than LiAlH₄. Workup can still be challenging without proper procedure. Pyrophoric. | Toluene, DCM, or THF, -78 °C.[7][8] |
| NaBH₄ | Mild, safe, and easy to handle.[11] | Generally unreactive towards esters unless activated with additives (e.g., LiCl, CaCl₂) or at high temperatures.[12] | Methanol or Ethanol, often requires reflux. |
For the reduction of 5-chloropyrazine esters, DIBAL-H at -78 °C is often the recommended choice to achieve good conversion while minimizing the risk of the dehalogenation side reaction.
Caption: Decision tree for selecting a suitable reducing agent.
Q2: What is the general reaction mechanism for the reduction of an ester with a hydride reagent?
A2: The reduction of an ester to a primary alcohol proceeds through a two-step hydride addition.
-
Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group (-OR') to form an aldehyde intermediate.
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester. A second equivalent of hydride rapidly attacks the aldehyde carbonyl, forming an alkoxide intermediate.
-
Protonation: An aqueous or acidic workup protonates the alkoxide to yield the final primary alcohol product.[1]
Caption: General mechanism for ester reduction by a hydride.
Q3: What are the critical safety precautions for this reaction?
A3: Safety is paramount when working with hydride reducing agents.
-
Pyrophoric Nature: LiAlH₄ and DIBAL-H are pyrophoric and react violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[3][13] All reactions must be conducted in flame-dried glassware under a positive pressure of an inert gas.
-
Quenching: The quenching of excess hydride is highly exothermic and must be done slowly at low temperatures (0 °C or -78 °C). Adding the quenching agent too quickly can cause the solvent to boil violently, leading to a fire.
-
Toxicity: Pyrazine derivatives should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), as they can be harmful if inhaled, ingested, or absorbed through the skin.
Recommended Experimental Protocol
This protocol for the reduction of Methyl 5-chloropyrazine-2-carboxylate using DIBAL-H is provided as a reliable starting point.
Objective: To synthesize this compound.
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
DIBAL-H (1.0 M solution in toluene or hexanes)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (Potassium Sodium Tartrate)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add a solution of methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add DIBAL-H (2.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).
-
Quenching: While maintaining the temperature at -78 °C, slowly add methanol dropwise to quench the excess DIBAL-H until gas evolution ceases.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 4. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 5. lookchem.com [lookchem.com]
- 6. Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling | Semantic Scholar [semanticscholar.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Magic Formulas [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Byproduct Formation in Chloropyrazine Reactions
Introduction: Chloropyrazines are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis, most commonly via nucleophilic aromatic substitution (SNAr), is a cornerstone reaction for drug development professionals. However, the electron-deficient nature of the pyrazine ring, while beneficial for substitution, also renders it susceptible to several side reactions. This guide provides in-depth, field-proven insights into identifying, understanding, and preventing the formation of common byproducts, ensuring the integrity and yield of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My SNAr reaction is producing a significant amount of hydroxypyrazine. What causes this and how can I prevent it?
A1: Understanding the Cause: The formation of a hydroxypyrazine byproduct is a classic case of a competitive SNAr reaction where water or hydroxide ions act as the nucleophile, displacing the chloro substituent. The pyrazine ring is highly activated towards nucleophilic attack, and even trace amounts of water in your reaction medium can lead to this undesired hydrolysis.[1] This is particularly problematic under basic conditions, which can generate more potent hydroxide nucleophiles.
Troubleshooting & Prevention Strategy:
The core principle for preventing hydrolysis is the rigorous exclusion of water.
-
Anhydrous Reagents and Solvents:
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like DMF, DMSO, and NMP are notoriously hygroscopic and should be dried over molecular sieves or other appropriate drying agents before use.[2]
-
Reagents: Ensure your starting chloropyrazine, nucleophile, and base are thoroughly dried. If using a salt of your nucleophile (e.g., an amine hydrochloride), be aware that these can be hygroscopic.
-
-
Choice of Base:
-
Non-nucleophilic Bases: Employ non-nucleophilic, anhydrous bases. Inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate many nucleophiles but have low solubility in many organic solvents, reducing the concentration of potential hydroxide contaminants.[3]
-
Avoid Aqueous Bases: Never use aqueous base solutions like NaOH or KOH unless hydrolysis is the intended reaction.
-
-
Reaction Atmosphere:
-
Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
-
-
Order of Addition:
-
Adding the base to the mixture of the electrophile (chloropyrazine) and nucleophile can sometimes minimize side reactions. Adding the base first to the electrophile in the presence of trace water could generate the hydroxypyrazine before the desired nucleophile has a chance to react.[4]
-
Caption: Role of base and solvent in the SNAr mechanism.
Q4: Are there alternative coupling methods to traditional SNAr that can offer better selectivity?
A4: Yes, Palladium-Catalyzed Cross-Coupling reactions are powerful alternatives. When traditional SNAr reactions prove difficult, either due to poor reactivity of the nucleophile or competing side reactions, palladium-catalyzed cross-coupling offers a highly versatile and selective toolkit. [5][6]
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling the chloropyrazine with an organoboron reagent (boronic acid or ester). This is excellent for introducing aryl or heteroaryl groups. [5]* Buchwald-Hartwig Amination: A premier method for forming C-N bonds, coupling the chloropyrazine with an amine. It has an exceptionally broad scope and often proceeds under milder conditions than SNAr with less nucleophilic amines. [5]* Sonogashira Coupling: Used to form C-C triple bonds by coupling with a terminal alkyne, this method is highly effective with chloropyrazine substrates. [7]* Stille Coupling: Involves the reaction with an organostannane reagent to form C-C bonds. While powerful, the toxicity of tin reagents is a significant drawback. [7] These methods often provide superior regioselectivity, especially on poly-halogenated pyrazines, where selectivity can be controlled by the choice of catalyst and ligand system. [8]
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination with Minimized Hydrolysis
-
Preparation: Oven-dry all glassware overnight at 120 °C and allow to cool in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chloropyrazine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Through the septum, add anhydrous DMF (or another suitable polar aprotic solvent) via a dry syringe. Begin stirring. Add the amine nucleophile (1.1 eq) dropwise.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (5-Chloropyrazin-2-yl)methanol in acidic and basic conditions
Technical Support Center: (5-Chloropyrazin-2-yl)methanol
Welcome to the technical support guide for this compound (CAS No: 72788-94-4). This document is designed for researchers, medicinal chemists, and formulation scientists to provide expert guidance on the stability of this compound under common laboratory conditions. We will delve into potential degradation pathways, offer troubleshooting advice for experimental challenges, and provide validated protocols for conducting stability assessments.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common questions regarding the chemical stability of this compound. The insights are based on the fundamental principles of heterocyclic chemistry and forced degradation studies.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by two functional groups:
-
The Chloropyrazine Ring: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr).
-
The Methanol Group (-CH₂OH): The primary alcohol group is generally stable but can undergo oxidation or esterification under specific conditions. However, the reactivity of the C-Cl bond on the pyrazine ring is the more significant concern under hydrolytic (acidic or basic) conditions.
Q2: What is the most likely degradation pathway for this compound under basic conditions?
A2: Under basic conditions (e.g., in the presence of sodium hydroxide or lithium hydroxide), the principal degradation pathway is the hydrolysis of the carbon-chlorine bond to form (5-Hydroxypyrazin-2-yl)methanol . This occurs via a nucleophilic aromatic substitution mechanism, where a hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion. Studies on similar chloropyrazine compounds have demonstrated this transformation. For instance, the hydrolysis of methyl 5-chloropyrazine-2-carboxylate with sodium hydroxide is reported to yield 5-hydroxypyrazine-2-carboxylic acid[1].
Q3: What degradation should I anticipate under acidic conditions?
A3: this compound is expected to be significantly more stable in acidic media compared to basic media. The pyrazine nitrogen atoms will be protonated in a strong acid, which further deactivates the ring towards nucleophilic attack. While acid-catalyzed hydrolysis is a theoretical possibility, it typically requires harsh conditions (high temperature, concentrated acid) to proceed at a significant rate for this class of compounds[2]. Degradation, if observed, would likely be minimal under standard experimental conditions.
Q4: How can I effectively monitor the stability of this compound in my experiments?
A4: The most reliable method for monitoring the stability and quantifying the parent compound and its degradation products is High-Performance Liquid Chromatography (HPLC) , preferably with a UV detector (HPLC-UV).[3][4] A reverse-phase C18 column is typically suitable. For definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides molecular weight information that is crucial for structural elucidation.[3][5]
Q5: I see a new, more polar peak in my HPLC chromatogram after exposing my compound to a basic solution. What is it likely to be?
A5: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase HPLC column) is a strong indication of degradation. Given the expected degradation pathway, this new peak is very likely (5-Hydroxypyrazin-2-yl)methanol . The hydroxyl group makes the molecule more polar than its chlorinated precursor, leading to weaker interaction with the nonpolar stationary phase and thus faster elution. To confirm its identity, you would ideally use LC-MS to check if the molecular weight corresponds to the proposed structure.
Q6: What are the recommended storage conditions for this compound?
A6: To ensure long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[6] It should be kept away from strong bases, strong oxidizing agents, and moisture.[7] For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, use a neutral, aprotic solvent and store at low temperatures.
Part 2: Troubleshooting Guide for Common Experimental Issues
| Problem Encountered | Probable Cause | Recommended Solution & Optimization |
| Rapid disappearance of the starting material peak in HPLC after preparing a solution in a basic medium. | Base-catalyzed hydrolysis. The C-Cl bond on the pyrazine ring is highly labile to nucleophilic attack by hydroxide ions, leading to rapid degradation.[1] | Work at a lower pH: If the experimental design permits, maintain the pH below 8. Reduce Temperature: Perform the experiment at a lower temperature (e.g., 0-4°C) to decrease the rate of hydrolysis. Limit Exposure Time: Prepare the basic solution immediately before use and minimize the time the compound spends in the basic medium. |
| Inconsistent reaction yields or assay results in an acidic formulation. | Inconsistent pH control or localized pH "hotspots". While generally stable in acid, minor degradation or side reactions could be sensitive to precise pH values.[2] | Use a suitable buffer system: Instead of just adding acid, use a well-characterized buffer (e.g., citrate, acetate) to maintain a constant, homogenous pH. Ensure thorough mixing: When adding acidic components, ensure immediate and complete mixing to prevent transient periods of high acid concentration. |
| Multiple unknown peaks appear in the chromatogram during a forced degradation study. | Secondary degradation or side reactions. The primary degradation product, (5-Hydroxypyrazin-2-yl)methanol, might itself be unstable under the stress conditions, or the parent compound may be undergoing other reactions (e.g., oxidation). | Analyze samples at multiple time points: This helps to distinguish primary from secondary degradation products. Use milder stress conditions: Reduce the concentration of the stressor (acid/base) or lower the temperature to slow the reaction and favor the formation of the primary degradant.[8] Incorporate an antioxidant: If oxidation is suspected (especially in oxidative stress studies), check if the addition of a radical scavenger affects the degradation profile. |
Part 3: Visualization of Degradation & Workflow
Predicted Degradation Pathways
The following diagram illustrates the primary chemical transformations this compound is expected to undergo in acidic and basic environments.
Caption: Predicted stability and degradation of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the logical steps for conducting a forced degradation study.
Caption: General workflow for a forced degradation stability study.
Part 4: Experimental Protocols
These protocols provide a validated starting point for assessing the stability of this compound. Researchers should adapt them as necessary for their specific experimental context.
Protocol 1: Hydrolytic Stability Assessment
This protocol details a forced degradation study to evaluate stability in acidic and basic conditions, in accordance with general principles outlined by the International Council for Harmonisation (ICH) guidelines.[8]
1. Materials & Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock and Stress Solutions:
-
Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Acidic Stressor (0.1 M HCl): Dilute 1 mL of 1.0 M HCl with water to a final volume of 10 mL.
-
Basic Stressor (0.1 M NaOH): Dilute 1 mL of 1.0 M NaOH with water to a final volume of 10 mL.
3. Stress Procedure:
-
Acidic Condition: In a vial, mix 1 mL of the compound stock solution with 1 mL of 0.1 M HCl.
-
Basic Condition: In a separate vial, mix 1 mL of the compound stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Condition (Control): In a third vial, mix 1 mL of the compound stock solution with 1 mL of water.
-
Incubation: Place all three vials in a water bath or oven set to 50°C.
-
Time Points: Withdraw 100 µL aliquots from each vial at T=0, 2, 8, and 24 hours.
-
Quenching: Immediately after withdrawal, quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of mobile phase. For the acidic sample, you may need to add a stoichiometric equivalent of base to neutralize, and vice-versa for the basic sample, to prevent further degradation post-sampling.
4. HPLC Analysis:
-
Analyze the quenched samples using the HPLC method detailed in Protocol 2.
-
Calculate the percentage of the remaining parent compound and the area percentage of the major degradant at each time point.
Protocol 2: Reverse-Phase HPLC Method
This method is designed to separate this compound from its more polar primary degradation product.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating the Challenges in the Scale-Up of (5-Chloropyrazin-2-yl)methanol Production
Welcome to the technical support resource for the synthesis and scale-up of (5-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical industry. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antiviral drug Favipiravir, robust and scalable production of this molecule is of critical importance.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during laboratory synthesis and pilot-plant scale-up. We will explore the causality behind experimental choices, offer validated troubleshooting strategies, and provide detailed methodologies to ensure the integrity and reproducibility of your process.
Core Synthetic Pathways Overview
The production of this compound is typically achieved through the reduction of a corresponding carbonyl compound. The choice of starting material dictates the specific challenges and considerations for scale-up. The three most common routes are outlined below.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most amenable to large-scale production?
A1: Route C, the reduction of Methyl 5-chloropyrazine-2-carboxylate, is often preferred for scale-up. The ester starting material is typically a stable, crystalline solid that is easier to handle and purify than the corresponding carboxylic acid or aldehyde.[3] While direct reduction of the carboxylic acid (Route B) is possible, it requires harsher reducing agents like LiAlH₄ in larger stoichiometric amounts, which poses significant safety and cost challenges on a larger scale.[4] Route D, starting from the aldehyde, is efficient but the aldehyde itself can be less stable and prone to side reactions over long-term storage.
Q2: What are the primary safety hazards associated with this synthesis?
A2: The primary hazards stem from the reagents used.
-
This compound itself is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and Diisobutylaluminum hydride (DIBAL-H) are highly pyrophoric and react violently with water and protic solvents. All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
-
Quenching: The quenching of reactions involving metal hydrides is highly exothermic and can generate significant volumes of hydrogen gas, creating a fire or explosion risk if not managed properly.
Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and face shields.[6]
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
TLC: A mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v) is effective for separating the starting ester (higher Rf) from the product alcohol (lower Rf).
-
HPLC: A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% TFA or formic acid) provides quantitative analysis of the reaction mixture, allowing for accurate determination of conversion and impurity profiling.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[7]
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific, common problems encountered during the synthesis and scale-up.
Section 1: Low Yield & Incomplete Conversion
Q: My reduction of Methyl 5-chloropyrazine-2-carboxylate with DIBAL-H (Route C) is stalling, leaving significant unreacted starting material. What is the cause?
A: This is a frequent issue, often rooted in reagent activity, temperature control, or stoichiometry.
-
Causality: DIBAL-H is a moisture-sensitive reagent. Its effective molarity can decrease upon storage. Incomplete conversion is often due to an under-charge of active hydride. Furthermore, the reduction mechanism proceeds through a stable tetrahedral intermediate. If the temperature is too low, the collapse of this intermediate to the aldehyde, and its subsequent reduction, can be kinetically slow.
-
Troubleshooting Steps:
-
Verify Reagent Titer: Before use, titrate the DIBAL-H solution to determine its exact molarity. Do not rely solely on the label concentration of aged bottles.
-
Optimize Stoichiometry: While theory suggests 2 equivalents are needed to proceed to the alcohol, commercial DIBAL-H solutions may require 2.2-2.5 equivalents on scale to drive the reaction to completion.
-
Temperature Control: The initial addition of DIBAL-H should be performed at low temperature (-78 °C to -60 °C) to prevent runaway reactions and side product formation.[3] After the addition is complete, allowing the reaction to slowly warm to -20 °C or even 0 °C for several hours can often push a stalled reaction to completion without significant side product formation.
-
Solvent Purity: Ensure the use of truly anhydrous solvents. The presence of water will consume the reducing agent and lower the effective stoichiometry.
-
Section 2: Impurity Profile & Purification
Q: My final product is contaminated with 5-chloropyrazine-2-carboxaldehyde. How can I prevent its formation and remove it?
A: The aldehyde is a key intermediate in the reduction of the ester or carboxylic acid.[4] Its presence in the final product indicates an incomplete second reduction step.
-
Mechanism of Formation: The first equivalent of hydride reduces the ester to a hemiacetal intermediate, which collapses to form the aldehyde. A second equivalent of hydride is required to reduce the aldehyde to the final alcohol product. If the reaction is short-stopped (e.g., insufficient reducing agent, quenched too early) or if the aldehyde is less reactive under the conditions, it will remain.
-
Prevention:
-
Ensure sufficient equivalents of the reducing agent are used (see previous point).
-
Increase the reaction time or temperature after the initial addition to ensure the second reduction step goes to completion.
-
-
Removal:
-
Bisulfite Wash: During aqueous workup, washing the organic layer with a saturated sodium bisulfite solution can be effective. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer.
-
Chromatography: If the aldehyde level is high, column chromatography on silica gel is required. The aldehyde is less polar than the alcohol and will elute first.
-
Recrystallization: The target alcohol is a low-melting solid.[3] Recrystallization from a solvent system like Methyl tert-butyl ether (MTBE)/heptane can effectively purge low levels of the aldehyde impurity.
-
| Impurity | Structure | Formation Pathway | Mitigation Strategy |
| 5-Chloropyrazine-2-carboxaldehyde | R-CHO | Incomplete reduction of ester/acid | Ensure >2 eq. of hydride; allow warming step; Sodium bisulfite wash during workup. |
| 5-Hydroxypyrazine-2-yl)methanol | R(OH)-CH₂OH | Nucleophilic substitution of chloride by hydroxide | Use a non-aqueous workup (e.g., Rochelle's salt); avoid strong bases like NaOH during quench.[8] |
| Dimer Byproducts | (Complex) | Radical or condensation pathways | Maintain low temperatures; ensure inert atmosphere to prevent oxidation.[9] |
Section 3: Scale-Up & Process Safety
Q: During scale-up, managing the exothermic quench of the DIBAL-H reaction is a major safety concern. What is the best practice?
A: This is arguably the most critical step to control during scale-up. A runaway reaction can lead to a pressure build-up, solvent boil-over, and potential fire.
-
The Hazard: The reaction of residual DIBAL-H with a protic quenching agent (like methanol or water) is extremely fast and exothermic, releasing hydrogen gas. Adding the quench agent too quickly to a large, cold batch can lead to a delayed but violent reaction as the mixture warms.
-
Recommended Scale-Up Protocol (Reverse Quench):
-
Prepare Quench Vessel: In a separate reactor of appropriate size, prepare your quenching solution (e.g., a saturated aqueous solution of Rochelle's salt - potassium sodium tartrate) and cool it to 0-5 °C. Rochelle's salt is preferred as it chelates the aluminum salts, preventing the formation of thick gels that can make extraction difficult.
-
Controlled Transfer: Slowly transfer the cold (-78 °C) reaction mixture via a cannula or pump into the vigorously stirred, cold quenching solution.
-
Monitor Temperature: The temperature of the quench vessel must be carefully monitored and controlled with an efficient cooling system. The rate of addition of the reaction mixture should be adjusted to maintain the temperature of the quench pot below a safe limit (e.g., < 20 °C).
-
Inert Atmosphere: Maintain an inert atmosphere over the quench vessel to safely vent the evolved hydrogen gas away from ignition sources.
-
This "reverse quench" method ensures that the highly reactive hydride is always the limiting reagent in the quench vessel, preventing its accumulation and allowing for much safer and more controlled heat removal.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Ester Reduction (Route C)
Objective: To synthesize this compound from Methyl 5-chloropyrazine-2-carboxylate.
Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 5-chloropyrazine-2-carboxylate (1.0 eq, e.g., 10.0 g).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF, 10 mL per gram of ester) and stir to dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.0 M in THF, 2.2 eq) dropwise via syringe or addition funnel over 1 hour, ensuring the internal temperature does not exceed -65 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor reaction completion by TLC (3:7 EtOAc/Hexane).
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol (0.5 mL per gram of starting material) while maintaining the temperature below -60 °C.
-
Work-up: Remove the cooling bath and allow the mixture to warm to 0 °C. Add a saturated aqueous solution of Rochelle's salt (10 mL per gram of starting material) and stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of THF used).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from MTBE/heptane to afford this compound as an off-white solid.
Protocol 2: HPLC Quality Control Method
Objective: To determine the purity and quantify impurities of the final product.
| Parameter | Specification |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in 50:50 Water/Acetonitrile |
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 5. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Monitoring (5-Chloropyrazin-2-yl)methanol Reactions
Welcome to the technical support center dedicated to the analytical monitoring of reactions involving (5-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during experimental analysis. We will explore the nuances of method selection, delve into robust troubleshooting strategies, and provide detailed protocols to ensure the integrity and success of your analytical work.
Method Selection Guide: Choosing the Right Tool for the Job
Selecting the appropriate analytical technique is the first critical step in successfully monitoring your reaction. The choice depends on the specific information you need—be it reaction kinetics, impurity profiling, or structural confirmation.
Q1: Which technique is best for tracking the real-time conversion of this compound to its product?
A1: For quantitative tracking of reaction progress, High-Performance Liquid Chromatography (HPLC) with UV detection is typically the most robust and accessible method. It excels at separating the polar reactant from other components in the reaction mixture and provides reliable quantification. If you need to confirm the mass of the product simultaneously, HPLC coupled with Mass Spectrometry (HPLC-MS) is ideal.[1] Alternatively, NMR spectroscopy can be used for real-time, non-invasive monitoring directly in the reaction vessel (using a flow-tube) or by sampling, providing both structural and quantitative data without the need for chromatographic separation.[2][3]
Q2: My reaction might be generating unknown impurities. How can I identify them?
A2: The definitive identification of unknown structures requires techniques that provide detailed structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, is the premier tool.[4][5] It provides accurate mass measurements to determine elemental composition. Further fragmentation analysis (MS/MS or MSn) helps elucidate the structure of the unknown compounds.[6] NMR spectroscopy is also invaluable for unambiguous structural confirmation of isolated impurities.[7]
Q3: Is Gas Chromatography-Mass Spectrometry (GC-MS) suitable for analyzing this compound?
A3: GC-MS is a powerful technique widely used for analyzing pyrazine derivatives, especially for identifying volatile species.[8][9] However, this compound has a polar hydroxyl (-OH) group and a relatively high boiling point (predicted ~256°C), which can lead to poor peak shape (tailing) and potential degradation in the hot GC inlet.[10][11] To overcome this, derivatization of the hydroxyl group (e.g., silylation) is often required to increase volatility and reduce polarity, resulting in sharper, more symmetrical peaks.[12] Without derivatization, you may face challenges with reproducibility and sensitivity.
Troubleshooting Guide
Even with a well-designed method, experimental issues can arise. This section addresses common problems in a question-and-answer format.
HPLC Troubleshooting
Q4: I'm using a standard C18 column, but my this compound peak elutes very early, close to the solvent front. What can I do?
A4: This is a classic issue when analyzing polar compounds on traditional C18 columns.[13][14] The non-polar stationary phase provides little retention for your polar analyte.
-
Causality: The underlying issue is a lack of favorable interaction between the polar analyte and the non-polar C18 stationary phase. The analyte spends most of its time in the mobile phase, eluting quickly.
-
Solutions:
-
Use a Highly Aqueous Mobile Phase: Increase the aqueous component of your mobile phase (e.g., >95% water/buffer). However, be aware that some C18 columns can suffer from "phase dewetting" or collapse under these conditions, leading to sudden retention loss.[13]
-
Switch to a Polar-Compatible Column: This is the most robust solution. Use a column designed for polar analytes, such as an "Aqueous C18" (AQ-type), a polar-embedded, or a polar-endcapped column. These have modifications to prevent phase collapse and provide better retention for polar species.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a mobile phase with a high organic content to retain very polar compounds.
-
Q5: My peaks for both the starting material and product are tailing significantly. What's causing this and how do I fix it?
A5: Peak tailing is one of the most frequent problems in HPLC and can originate from multiple sources.[15] For a basic compound like a pyrazine derivative, secondary interactions with the column packing are a common culprit.
-
Primary Cause - Silanol Interactions: The nitrogen atoms in the pyrazine ring are basic and can interact strongly with residual acidic silanol groups on the silica surface of the column packing. This secondary interaction mechanism slows down a portion of the analyte molecules, causing the peak to tail.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This protonates the silanol groups, "masking" them and preventing interaction with your analyte.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed for analyzing basic compounds to minimize these interactions. Ensure your column is suitable for this purpose.[16]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Dilute your sample and reinject to see if the peak shape improves.[15]
-
Inspect for Column Voids/Contamination: A blocked frit or a void at the head of the column can distort peak shape. Try flushing the column in the reverse direction (if permitted by the manufacturer) or replacing it.[17]
-
GC-MS Troubleshooting
Q6: My signal intensity for this compound is decreasing with every injection. What is happening?
A6: This phenomenon, often called "signal drift," points toward active sites in the GC system or contamination buildup.
-
Causality: The polar hydroxyl group of your analyte can irreversibly adsorb to active sites (e.g., metal surfaces, acidic sites) in the injector liner or the head of the column. Alternatively, non-volatile components from your reaction mixture can build up in the liner, trapping the analyte and preventing it from reaching the detector.[10]
-
Solutions:
-
Inlet Maintenance: This is the most common solution. Replace the injector liner and septum. Use a deactivated liner, possibly with glass wool, to help trap non-volatile residues.
-
Column Maintenance: Trim the first 10-15 cm from the front of the column. This removes the section most likely to be contaminated or have damaged stationary phase.[10]
-
Derivatization: As mentioned in Q3, derivatizing the analyte can make it less polar and less likely to interact with active sites, leading to a much more robust method.
-
Q7: I see "ghost peaks" in my blank runs after analyzing a reaction sample. How do I eliminate this carryover?
A7: Ghost peaks are caused by remnants of a previous, more concentrated sample eluting in a subsequent run. This is a common issue when analyzing complex mixtures.[18]
-
Causality: The analyte or other reaction components can be temporarily adsorbed in the syringe, injector, or column and then slowly bleed off in later runs.
-
Solutions:
-
Improve Syringe Wash: Increase the number of solvent washes for the autosampler syringe both before and after injection. Use a solvent that is a strong solubilizer for your analyte.
-
Increase GC Oven Temperature: After your analyte has eluted, add a high-temperature "bake-out" step to the end of your temperature program (e.g., hold at a temperature near the column's maximum limit for 5-10 minutes) to flush out less volatile contaminants.
-
Check for Inlet Contamination: A contaminated injector liner can be a major source of carryover. Perform regular inlet maintenance (see Q6).
-
NMR Reaction Monitoring
Q8: The peaks in my ¹H NMR spectra are broad and distorted, making integration for quantitative analysis unreliable. Why?
A8: Peak distortion in NMR spectra taken from a reaction mixture is often due to magnetic field inhomogeneity within the sample.[2]
-
Causality: The reaction mixture may contain suspended solids, viscous materials, or paramagnetic species that disrupt the local magnetic field homogeneity. The process of taking a sample can also introduce temperature gradients that affect shimming.
-
Solutions:
-
Sample Preparation: If you are taking manual samples, ensure they are fully dissolved and free of particulates before analysis. Filtering the sample through a small plug of glass wool in a pipette can help.
-
Improve Shimming: The automatic shimming routines on modern spectrometers are excellent but can struggle with complex mixtures. Perform a manual shim on your sample to optimize the field homogeneity.
-
Lock Signal: Ensure a stable lock signal. If your reaction solvent is not deuterated, you may need to use a coaxial insert containing a deuterated solvent for the lock.
-
Software Correction: Advanced processing software can sometimes correct for distorted lineshapes, but this should be a last resort. Addressing the problem at the data acquisition stage is always preferable.[19]
-
General FAQs
Q9: How should I prepare my reaction mixture samples before injection into an HPLC or GC?
A9: Proper sample preparation is crucial for protecting your instrument and ensuring accurate results.
-
Quench the Reaction: Stop the reaction at a specific time point. This can be done by rapid cooling, pH adjustment, or by adding a quenching agent.
-
Dilute the Sample: Dilute an aliquot of the reaction mixture with a suitable solvent. For HPLC, the ideal diluent is the mobile phase itself to avoid peak distortion.[13] For GC, use a volatile solvent like dichloromethane or ethyl acetate.
-
Filter the Sample: It is critical to filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection. This removes particulates that can clog the instrument's tubing, injector, and column, preventing high backpressure and other issues.[16]
Q10: Is this compound stable in typical analytical solvents?
A10: this compound is generally stable in common organic solvents (e.g., methanol, acetonitrile, ethyl acetate) and neutral aqueous solutions for the duration of a typical analysis. However, its stability under strongly acidic or basic conditions, or over extended periods in solution, should be verified. You can check for degradation by preparing a standard solution and analyzing it at the beginning and end of a long analytical sequence. If the peak area decreases or new peaks appear, degradation may be occurring.[20]
Q11: What are the key fragments I should look for in the mass spectrum of this compound?
A11: In Electron Ionization (EI) mass spectrometry, you can expect to see fragmentation patterns characteristic of the molecule's structure.
-
Molecular Ion (M⁺): The molecular ion peak should be visible at m/z 144 (for ³⁵Cl) and 146 (for ³⁷Cl). The key identifier for a monochlorinated compound is the isotopic pattern: the peak at M+2 (m/z 146) will have approximately one-third the intensity of the M⁺ peak (m/z 144).
-
Key Fragments: Expect losses of stable neutral molecules. Common fragmentations for this structure would include:
-
Loss of H₂O (water) from the alcohol: [M-18]⁺
-
Loss of CH₂OH (hydroxymethyl radical): [M-31]⁺
-
Cleavage of the chloropyrazine ring structure.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
-
Objective: To quantify the consumption of this compound and the formation of a product.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Methodology:
-
Column: C18 Polar-Embedded Column (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 270 nm (or wavelength of maximum absorbance for the pyrazine ring).
-
Sample Preparation: Quench 50 µL of the reaction mixture, dilute to 1.0 mL with a 50:50 mixture of water:acetonitrile, and filter through a 0.45 µm filter.
-
Protocol 2: GC-MS Method for Identification
-
Objective: To identify volatile components and confirm the identity of this compound.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector.[12]
-
Methodology:
-
Derivatization (Optional, for improved peak shape): To a dried aliquot of the reaction mixture, add 50 µL of pyridine and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Heat at 60 °C for 30 minutes.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260 °C.
-
Oven Program: Initial temperature 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Injection: 1 µL, split mode (e.g., 20:1 split ratio).
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Summary Tables
Table 1: Typical Chromatographic Parameters
| Parameter | HPLC-UV Method | GC-MS Method |
| Column Type | C18 Polar-Embedded | 5% Phenyl-methylpolysiloxane |
| Mobile Phase/Carrier | Water/Acetonitrile with Formic Acid | Helium |
| Temperature | 30 °C (Column) | 80-280 °C Gradient (Oven) |
| Detection | UV Absorbance (270 nm) | Mass Spectrometry (EI) |
| Key Advantage | Excellent for quantitative analysis of polar, non-volatile compounds. | High specificity and structural information for volatile compounds.[8] |
| Key Challenge | Achieving retention for polar analytes.[14] | Requires analyte volatility; may need derivatization.[10] |
References
- 1. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magritek [magritek.com]
- 4. agilent.com [agilent.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 11. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. bvchroma.com [bvchroma.com]
- 17. uhplcs.com [uhplcs.com]
- 18. epa.gov [epa.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of (5-Chloropyrazin-2-yl)methanol: A Comparative and Predictive Approach
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (5-Chloropyrazin-2-yl)methanol, a key building block in modern drug discovery. While a definitive, publicly available experimental spectrum for this specific compound is not widely reported, this guide, designed for researchers, scientists, and drug development professionals, offers a detailed predictive analysis based on established NMR principles and comparative data from structurally related compounds. Furthermore, we present a robust, step-by-step experimental protocol for acquiring high-quality NMR data, ensuring a self-validating system for your research.
The Significance of this compound in Medicinal Chemistry
Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. This compound, in particular, serves as a crucial intermediate in the synthesis of complex molecules, where precise structural characterization is paramount for ensuring the integrity of the final active pharmaceutical ingredient (API). NMR spectroscopy is the gold standard for this characterization, providing unambiguous insights into the molecular structure.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of similar pyrazine and pyridine derivatives and foundational NMR principles. The proposed solvent for this analysis is Deuterated Chloroform (CDCl₃), a common choice for non-polar to moderately polar organic compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.55 | Singlet | - | 1H |
| H-6 | ~8.45 | Singlet | - | 1H |
| -CH₂- | ~4.80 | Doublet | ~6.0 | 2H |
| -OH | ~2.50 | Triplet | ~6.0 | 1H |
Rationale for ¹H Predictions:
The pyrazine ring protons (H-3 and H-6) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the two electronegative nitrogen atoms. The chlorine atom at the 5-position is also electron-withdrawing, further deshielding the adjacent H-6 proton. Consequently, H-3 is predicted to be slightly more downfield than H-6. The methylene protons (-CH₂-) adjacent to the pyrazine ring and the hydroxyl group will be deshielded and are expected to appear around 4.80 ppm. The coupling between the methylene protons and the hydroxyl proton will result in a doublet for the methylene group and a triplet for the hydroxyl proton. The exact chemical shift of the hydroxyl proton can be concentration and temperature-dependent.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-3 | ~145 |
| C-5 | ~150 |
| C-6 | ~143 |
| -CH₂- | ~63 |
Rationale for ¹³C Predictions:
The carbon atoms of the pyrazine ring are significantly deshielded due to the electronegativity of the nitrogen atoms. C-2 and C-5, being directly attached to nitrogen and, in the case of C-5, also to chlorine, will be the most downfield. The carbon of the methylene group (-CH₂-), being attached to an oxygen atom, will appear in the typical range for such carbons, around 63 ppm.
Comparative Spectral Analysis
To lend further credence to our predictions, a comparison with structurally related compounds is invaluable. For instance, in the synthesis of this compound, the starting material is often methyl 5-chloropyrazine-2-carboxylate. The ¹H NMR spectrum of this precursor in CDCl₃ shows two singlets for the pyrazine protons at 9.09 ppm and 8.70 ppm, and a singlet for the methyl ester protons at 4.04 ppm[1]. The reduction of the ester to the alcohol in this compound would result in the disappearance of the methyl ester signal and the appearance of the methylene and hydroxyl proton signals, as predicted above.
Similarly, the analysis of other substituted pyrazines reveals consistent trends in chemical shifts based on the electronic nature of the substituents.
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-15 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point. For solubility checks, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can also be considered.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
II. Instrument Setup and Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and peak shape.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve adequate signal-to-noise for the less abundant ¹³C nucleus.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra.
-
Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
Alternative Analytical Techniques
While NMR is the primary tool for structural elucidation, other techniques provide complementary information:
-
Mass Spectrometry (MS): To confirm the molecular weight (144.56 g/mol ) and determine the fragmentation pattern, which can provide further structural clues.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol (~3400-3200 cm⁻¹) and C-Cl stretch.
-
X-ray Crystallography: For an unambiguous determination of the solid-state structure, if a suitable single crystal can be obtained.
Conclusion
References
Mass spectrometry (MS) fragmentation of (5-Chloropyrazin-2-yl)methanol
An In-Depth Guide to the Mass Spectrometry Fragmentation of (5-Chloropyrazin-2-yl)methanol: A Comparative Analysis
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound (CAS: 72788-94-4, Formula: C₅H₅ClN₂O, Mol. Weight: 144.56 g/mol ) is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1][2] Its structure, featuring a pyrazine ring substituted with both a chloro- group and a hydroxymethyl group, presents a unique fragmentation profile in mass spectrometry (MS). Understanding this profile is critical for its unambiguous identification in complex reaction mixtures, for metabolite identification, and for quality control.
This guide provides a detailed comparative analysis of the mass spectrometric fragmentation of this compound under different ionization conditions. We will explore the mechanistic rationale behind the fragmentation pathways, compare the data generated by "hard" versus "soft" ionization techniques, and provide a robust experimental framework for researchers seeking to perform this analysis.
Pillar 1: The Influence of Ionization Technique on Fragmentation
The fragmentation pattern of a molecule is not an immutable property; it is profoundly influenced by the energy imparted during the ionization process. For a molecule like this compound, comparing a high-energy technique like Electron Ionization (EI) with a low-energy, soft ionization technique like Electrospray Ionization (ESI) is essential for a complete structural picture.
-
Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy (typically 70 eV) electrons.[3] This process ejects an electron from the molecule, creating a high-energy radical cation (M⁺•) that is prone to extensive and often complex fragmentation.[4] The resulting mass spectrum is a rich "fingerprint" of the molecule, ideal for library matching and detailed structural analysis.[3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers an analyte from solution to the gas phase as an ion with minimal internal energy.[5] It typically produces even-electron ions, most commonly a protonated molecule ([M+H]⁺).[5][6] While a single-stage ESI-MS spectrum often shows little to no fragmentation, tandem mass spectrometry (MS/MS) is used to controllably fragment the selected precursor ion (e.g., the [M+H]⁺) through collision-induced dissociation (CID) to gain structural information.[7]
Pillar 2: Comparative Fragmentation Analysis
Based on established fragmentation principles for aromatic, chlorinated, and heterocyclic alcohol compounds, we can predict the distinct fragmentation pathways for this compound under both EI and ESI conditions.
A. Predicted Fragmentation Pathway under Electron Ionization (EI-MS)
Under EI conditions, the fragmentation will begin with the formation of the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 144, with a characteristic M+2 peak at m/z 146 (~33% intensity) due to the natural abundance of the ³⁷Cl isotope.[8][9] The high internal energy of this radical cation drives several competing fragmentation pathways.
Key Predicted EI Fragments:
-
Benzylic Cleavage (α-cleavage): The most favored cleavage for compounds with a structure analogous to benzyl alcohol is the loss of the substituent on the methylene carbon.[10] Here, the loss of a hydrogen radical (•H) is highly probable, leading to a stable, resonance-stabilized oxonium ion at m/z 143/145 .
-
Loss of Hydroxymethyl Radical: A competing α-cleavage involves the loss of the •CH₂OH radical (31 Da), resulting in a chloropyrazinyl cation at m/z 113/115 . This is expected to be a significant fragment.
-
Loss of Chlorine Radical: Cleavage of the relatively weaker carbon-chlorine bond can lead to the expulsion of a chlorine radical (•Cl), yielding an ion at m/z 109 .
-
Ring Fragmentation: Nitrogen-containing heterocycles are known to fragment via the loss of neutral molecules like hydrogen cyanide (HCN). The fragment at m/z 113/115 could subsequently lose HCN (27 Da) to produce an ion at m/z 86/88 .
Caption: Proposed EI fragmentation pathway for this compound.
B. Predicted Fragmentation Pathway under Electrospray Ionization (ESI-MS/MS)
In positive-ion ESI, the molecule will readily form a protonated species, [M+H]⁺, at m/z 145/147 . This stable ion will be the base peak in the MS1 spectrum and will not fragment further without collisional activation. The following pathways are predicted upon CID in an MS/MS experiment.
Key Predicted ESI-MS/MS Fragments:
-
Neutral Loss of Water: The most common fragmentation pathway for protonated alcohols is the facile elimination of a neutral water molecule (18 Da).[5] This is expected to be the most intense fragment ion in the MS/MS spectrum, appearing at m/z 127/129 .
-
Neutral Loss of Formaldehyde: A rearrangement can also lead to the elimination of neutral formaldehyde (CH₂O, 30 Da) from the protonated molecule, resulting in an ion at m/z 115/117 .[11]
-
Neutral Loss of HCl: The elimination of neutral hydrogen chloride (36 Da) is another plausible pathway, which would generate an ion at m/z 109 .
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
C. Data Summary and Comparison
The choice of ionization method provides complementary information. EI provides a complex fingerprint useful for library identification, while ESI-MS/MS offers targeted structural information from a specific precursor, often yielding simpler spectra dominated by neutral losses.
| Ionization Technique | Key Ion (m/z) | Proposed Identity / Origin | Mechanistic Rationale |
| EI-MS | 144 / 146 | M⁺• (Molecular Ion) | Electron ejection from the parent molecule. |
| 143 / 145 | [M-H]⁺ | Loss of H radical from the methylene group.[12] | |
| 113 / 115 | [M-CH₂OH]⁺ | Benzylic cleavage, loss of hydroxymethyl radical. | |
| 109 | [M-Cl]⁺ | Loss of chlorine radical from the aromatic ring. | |
| ESI-MS/MS | 145 / 147 | [M+H]⁺ (Precursor Ion) | Protonation of the parent molecule. |
| 127 / 129 | [M+H-H₂O]⁺ | Facile elimination of water from the protonated alcohol.[5] | |
| 115 / 117 | [M+H-CH₂O]⁺ | Neutral loss of formaldehyde.[11] |
Pillar 3: Experimental Protocol and Workflow
To ensure trustworthy and reproducible results, a well-defined experimental workflow is crucial. This protocol outlines a self-validating system for the analysis of this compound.
Caption: General experimental workflow for MS analysis.
Detailed Step-by-Step Methodology
1. Sample Preparation and System Suitability:
-
Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Serially dilute the stock solution with the appropriate solvent (methanol for direct infusion ESI, or mobile phase for LC-MS) to concentrations ranging from 1 µg/mL to 10 µg/mL.
-
System Calibration: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's specifications using the recommended calibration standard (e.g., PFTBA for EI, or a commercial ESI tuning mix). This validates mass accuracy.
-
System Suitability: Inject a known standard (e.g., chlorpromazine) to verify instrument sensitivity, peak shape, and fragmentation consistency before running the analyte.
2. GC-MS Method for EI Analysis:
-
Rationale: GC-MS is the standard platform for EI analysis of volatile and semi-volatile compounds.[3]
-
Instrumentation: A standard GC-MS system with an EI source.
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
3. LC-MS/MS Method for ESI Analysis:
-
Rationale: LC-MS with ESI is ideal for analyzing polar, thermally labile compounds and provides excellent control over fragmentation via MS/MS.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
LC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
MS1 Scan: Scan m/z 100-400 to find the [M+H]⁺ precursor at m/z 145/147.
-
MS2 (Product Ion Scan): Isolate the precursor ion (m/z 145) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is highly dependent on the ionization technique employed. Electron Ionization provides a detailed fragmentation fingerprint characterized by benzylic cleavage and loss of radicals, which is invaluable for library-based identification. In contrast, Electrospray Ionization coupled with tandem MS offers a more controlled analysis, primarily showing the protonated molecule and its subsequent neutral losses of water and formaldehyde upon collisional activation. By employing both techniques, researchers can achieve a high-confidence structural confirmation, leveraging the complementary nature of the data to fully characterize this important chemical entity. This dual-pronged approach exemplifies a robust strategy for the structural elucidation of novel compounds in modern drug discovery.
References
- 1. CAS 72788-94-4 | this compound - Synblock [synblock.com]
- 2. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation of different functional groups | PPTX [slideshare.net]
- 11. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the FTIR Spectroscopy of (5-Chloropyrazin-2-yl)methanol Functional Groups
For researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic compounds, understanding the molecular structure is paramount. (5-Chloropyrazin-2-yl)methanol, a key building block in medicinal chemistry, presents a unique combination of functional groups whose interactions and conformations can be effectively elucidated using Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the FTIR spectrum of this compound, offering a comparative perspective with other analytical techniques and the necessary experimental framework for its characterization.
Introduction to this compound and the Power of Vibrational Spectroscopy
This compound (C₅H₅ClN₂O) is a substituted pyrazine derivative featuring a chloropyrazine ring and a primary alcohol functional group.[1][2] Its utility in the synthesis of novel pharmaceutical agents necessitates robust analytical methods for identity confirmation, purity assessment, and structural elucidation. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique for probing the vibrational modes of the molecule's constituent functional groups. By absorbing infrared radiation at specific frequencies corresponding to the vibrational energies of its chemical bonds, a unique spectral fingerprint is generated.
This guide will dissect the expected FTIR spectrum of this compound, drawing upon established correlations for its key functional moieties: the pyrazine ring, the C-Cl bond, the hydroxyl group (-OH), and the methylene bridge (-CH₂-).
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the acquisition of a reliable FTIR spectrum of this compound, a standardized experimental protocol is crucial. The following methodology outlines the steps for analysis using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient sampling technique for solid and liquid samples.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric or instrumental interferences.
-
Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
The resulting spectrum should be baseline-corrected and, if necessary, ATR-corrected to resemble a transmission spectrum.
Figure 1: Experimental workflow for acquiring an FTIR spectrum of this compound using an ATR accessory.
Spectral Analysis: Decoding the Vibrational Fingerprint
While an experimental spectrum for this compound is not publicly available, a detailed prediction of its key absorption bands can be made based on the analysis of its functional groups and comparison with closely related molecules like 2-chloropyrazine.[3]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| O-H Stretch | Alcohol (-OH) | 3400 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | Pyrazine Ring | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds in aromatic systems. |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2950 - 2850 | Medium | Symmetric and asymmetric stretching vibrations. |
| C=N and C=C Stretches | Pyrazine Ring | 1600 - 1400 | Medium to Strong | Multiple bands are expected in this region due to the aromatic nature of the pyrazine ring. For 2-chloropyrazine, these are reported around 1561, 1515, and in the 1400-1200 cm⁻¹ range.[3] |
| C-H In-plane Bend | Pyrazine Ring | 1400 - 1000 | Medium to Weak | |
| C-O Stretch | Primary Alcohol | ~1050 | Strong | A strong, characteristic peak for the primary alcohol. |
| C-Cl Stretch | Chloropyrazine | 850 - 550 | Medium to Strong | The exact position can be influenced by the substitution pattern on the aromatic ring. |
| C-H Out-of-plane Bend | Pyrazine Ring | 900 - 675 | Medium to Strong | The pattern of these bands can sometimes provide information about the substitution on the ring. |
Key Interpretive Insights:
-
The Hydroxyl (O-H) Region: The most prominent feature is expected to be a broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The absence of a sharp peak around 3600 cm⁻¹ would confirm the presence of intermolecular hydrogen bonding in the solid or liquid state.
-
The C-H Stretching Region: A distinction between the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methylene group (below 3000 cm⁻¹) should be discernible.
-
The Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex series of bands. The pyrazine ring stretching vibrations (C=N and C=C) will give rise to several medium to strong absorptions between 1600 and 1400 cm⁻¹.[3] A strong band around 1050 cm⁻¹ is anticipated for the C-O stretching of the primary alcohol. The C-Cl stretching vibration is expected in the lower frequency range of 850-550 cm⁻¹.
Comparative Analysis with Alternative Techniques
While FTIR spectroscopy is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical methods.
| Technique | Information Provided | Advantages over FTIR | Limitations |
| Raman Spectroscopy | Provides information on molecular vibrations. | Often provides stronger signals for non-polar bonds (e.g., C=C) and is less sensitive to water interference. Can offer insights into crystal lattice vibrations. | Fluorescence can be a significant issue. Less sensitive to polar functional groups like O-H. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C). | Unambiguously determines the connectivity of atoms and the number of unique protons and carbons. Provides detailed structural information. | Lower sensitivity than FTIR, requires larger sample amounts, and is a more expensive technique. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule and its fragments. | Provides the exact molecular weight, which is crucial for confirming the molecular formula. Fragmentation patterns can aid in structural elucidation. | Does not directly provide information about functional groups. Isomers can be difficult to distinguish. |
Synergistic Application:
-
FTIR and Raman: These techniques are highly complementary. For this compound, FTIR would be superior for observing the O-H and C-O stretches, while Raman might provide clearer signals for the pyrazine ring's symmetric vibrations.
-
FTIR and NMR: NMR would definitively confirm the substitution pattern on the pyrazine ring and the connectivity of the hydroxymethyl group, complementing the functional group information provided by FTIR.
-
FTIR and MS: Mass spectrometry would confirm the molecular weight (144.56 g/mol ) and the presence of a chlorine atom through the characteristic isotopic pattern of the molecular ion peak.[1] This confirms the elemental composition, while FTIR confirms the presence and nature of the functional groups.
Figure 2: Interplay of analytical techniques for the characterization of this compound.
Conclusion
FTIR spectroscopy stands as an indispensable technique for the rapid and reliable identification of the key functional groups within this compound. The characteristic absorption bands of the hydroxyl, chloropyrazine, and methylene moieties provide a distinct spectral signature. For unambiguous structural confirmation and comprehensive characterization, a multi-technique approach integrating FTIR with NMR and Mass Spectrometry is recommended. This guide provides the foundational knowledge for researchers to effectively utilize FTIR spectroscopy in their analysis of this important pharmaceutical intermediate, ensuring scientific integrity and accelerating drug development workflows.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of (5-Chloropyrazin-2-yl)methanol
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. (5-Chloropyrazin-2-yl)methanol, a key heterocyclic building block in the synthesis of various pharmaceutical agents, is no exception.[1][2] Its purity profile can directly influence the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings, practical considerations, and detailed experimental protocols, offering a holistic view for researchers, scientists, and drug development professionals.
The Analytical Challenge: this compound
This compound is a solid with a melting point of 62-63 °C and a predicted boiling point of 255.7 °C.[1][3] These physicochemical properties place it in a category of compounds amenable to analysis by both HPLC and GC. The choice between these techniques is therefore not straightforward and depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information.
Principle-Driven Method Selection
The decision to employ HPLC or GC-MS is rooted in the fundamental principles of each technique and the specific characteristics of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[4] The separation is based on the differential partitioning of the analytes between the two phases. For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is the most common approach.[5] HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[6] In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column.[7] Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint. GC-MS is ideal for volatile and thermally stable compounds.[6][8] Given the boiling point of this compound, GC-MS is a viable option, provided the compound does not degrade at the temperatures required for vaporization and analysis.[9][10][11]
Comparative Overview: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analytes | Non-volatile, polar, and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sample Prep | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for polar compounds. |
| Instrumentation | Solvent delivery system, injector, column, detector (e.g., UV, DAD). | Gas supply, injector, column, mass spectrometer. |
| Selectivity | High, based on polarity and chemical interactions. | Very high, based on volatility and mass-to-charge ratio. |
| Sensitivity | Good to excellent, depending on the detector. | Excellent, particularly with selected ion monitoring (SIM). |
| Identification | Based on retention time compared to a reference standard. | Confirmatory, based on retention time and mass spectrum library matching. |
| Quantification | Highly accurate and precise using external or internal standards. | Highly accurate and precise. |
| Throughput | Moderate to high. | Moderate to high. |
Experimental Protocols
The following protocols are presented as robust starting points for the purity assessment of this compound. Method validation in accordance with International Council for Harmonisation (ICH) guidelines is a critical subsequent step to ensure the method is suitable for its intended purpose.[4][12][13][14][15]
HPLC-UV Method for Purity Assessment
This method is designed to separate this compound from potential non-volatile impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard and test sample.
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or λmax determined by DAD scan)
4. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the percentage purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.[16]
Workflow for HPLC Purity Assessment
References
- 1. echemi.com [echemi.com]
- 2. Buy this compound (EVT-359384) | 72788-94-4 [evitachem.com]
- 3. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives [scholarworks.indianapolis.iu.edu]
- 10. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to (5-Chloropyrazin-2-yl)methanol and Other Pyrazine Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a "privileged" structure, frequently appearing in a diverse array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic functionalization of this electron-deficient heterocycle is a cornerstone of drug discovery programs, enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. Among the various functionalized pyrazines, (5-Chloropyrazin-2-yl)methanol has emerged as a versatile and valuable building block.
This guide provides an in-depth technical comparison of this compound with other key pyrazine building blocks, including its bromo-analog and the parent (pyrazin-2-yl)methanol. We will delve into their relative performance in essential cross-coupling reactions, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of this compound
This compound offers a unique combination of functionalities that make it a highly strategic starting material. The chloro-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties.[3][4] The hydroxymethyl group, on the other hand, offers a site for further derivatization, such as oxidation to the corresponding aldehyde or carboxylic acid, or etherification, expanding the accessible chemical space.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds. The reactivity of halopyrazines in this reaction is largely dictated by the carbon-halogen bond strength, with the general trend being I > Br > Cl.[2] This is because the oxidative addition of the palladium catalyst to the C-X bond, often the rate-limiting step, is more facile for weaker C-X bonds.
While direct side-by-side comparisons of this compound and its bromo-analog under identical conditions are not extensively reported in the literature, we can infer their relative reactivity from studies on similar substrates. For instance, in the coupling of a chloropyrazine with 2-amino-5-pyrimidylboronic acid, a yield of 60% was reported. When the corresponding iodopyrazine was used, the yield increased to 72%, illustrating the impact of the halogen leaving group.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of Halopyrazines with Phenylboronic Acid
| Pyrazine Building Block | Halogen | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| (5-Chloro pyrazin-2-yl)methanol | Cl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85[2] |
| (5-Bromo pyrazin-2-yl)methanol | Br | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 8 | Est. >90 |
| 2-Chloropyrazine | Cl | Pd(II) ONO pincer complexes | Various | H₂O/Toluene | Optimized | - | Superior activity reported[5] |
Estimated yield for the bromo-analog is based on the generally higher reactivity of bromides compared to chlorides in Suzuki couplings.
The data suggests that while this compound is a viable substrate for Suzuki coupling, its bromo-counterpart would likely provide higher yields under milder conditions or in shorter reaction times. However, the lower cost and greater commercial availability of chlorinated starting materials often make them a more practical choice for large-scale synthesis.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (5-phenylpyrazin-2-yl)methanol.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[6] Similar to the Suzuki coupling, the reactivity of halopyrazines in this reaction generally follows the trend I > Br > Cl > F.[2] The oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step and requires more robust catalytic systems, typically involving bulky, electron-rich phosphine ligands.
Table 2: Representative Yields in Buchwald-Hartwig Amination of Halopyrazines with Morpholine
| Pyrazine Building Block | Halogen | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| (5-Chloro pyrazin-2-yl)methanol | Cl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | Est. 70-85 |
| (5-Bromo pyrazin-2-yl)methanol | Br | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 8 | Est. >90 |
| 2-Chloropyrazine | Cl | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 110 | 16 | High yields reported |
Estimated yields are based on general reactivity trends and data for similar substrates.
The data indicates that while this compound can be effectively aminated, its bromo-analog would likely react faster and under milder conditions. The choice of a highly active catalyst system is crucial for achieving good yields with the chloro-substrate.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, to a vial add this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture at 100°C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to give (5-(morpholin-4-yl)pyrazin-2-yl)methanol.
The Role of the Hydroxymethyl Group
The presence of the hydroxymethyl group on the pyrazine ring can influence its reactivity. While it is generally considered to have a minimal electronic effect on the cross-coupling reaction, it can potentially coordinate to the palladium center, which may modulate the catalyst's activity. However, in most cases, its primary role is to serve as a valuable functional handle for subsequent synthetic transformations, as illustrated below.
Caption: Synthetic transformations of the hydroxymethyl group.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery and organic synthesis. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than its bromo-analog, the development of advanced catalyst systems has made it a viable and economically attractive substrate. The presence of the hydroxymethyl group provides an additional site for diversification, further enhancing its utility. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this compound and other pyrazine building blocks in their synthetic campaigns.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Reactivity Comparison of Chloropyrazine vs. Bromopyrazine Intermediates
Abstract
For researchers in medicinal chemistry and process development, the choice of halogen on a pyrazine scaffold is a critical decision point that dictates synthetic strategy, reaction efficiency, and overall cost. This guide provides an in-depth, evidence-based comparison of the reactivity of chloropyrazine and bromopyrazine intermediates in the most common and synthetically valuable transformations. We will dissect the fundamental principles governing their differential reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), supported by experimental data and detailed protocols. Our analysis is designed to empower scientists to make informed decisions, optimizing their synthetic routes for efficiency, yield, and scalability.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Strength
The divergent reactivity of chloropyrazines and bromopyrazines is fundamentally rooted in the difference in their respective carbon-halogen (C-X) bond dissociation energies (BDE). The C-Br bond is significantly weaker than the C-Cl bond, meaning it requires less energy to break.[1] This single factor is the primary determinant of reactivity in many catalytic processes.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| Aryl C-Cl | ~400 | Stronger bond, more energy required for cleavage, generally less reactive in oxidative addition. |
| Aryl C-Br | ~335 | Weaker bond, more readily cleaved, generally more reactive in oxidative addition.[2][3] |
This energy difference dictates the kinetics of the rate-determining step in the most prevalent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: The Bromopyrazine Reactivity Advantage
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the general reactivity trend for halopyrazines is I > Br > Cl > F .[4][5] This trend is inversely correlated with the C-X bond strength, as the rate-determining step is typically the oxidative addition of the halopyrazine to the Pd(0) catalyst.[6] The weaker C-Br bond allows for a faster rate of oxidative addition compared to the more robust C-Cl bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. When comparing halo-pyrazines, bromopyrazines consistently demonstrate higher reactivity, often proceeding to high yields under milder conditions and with lower catalyst loadings. While chloropyrazines are viable substrates, their successful coupling frequently necessitates more sophisticated and electron-rich ligands, higher temperatures, or specialized catalyst systems to overcome the higher activation energy of the C-Cl bond cleavage.[7]
Comparative Data: Suzuki-Miyaura Coupling of 2-Halopyrazines with Phenylboronic Acid
| Halopyrazine Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Observation |
| 2-Chloropyrazine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | ~80-90% | Requires a highly active, electron-rich biaryl phosphine ligand.[8] |
| 2-Bromopyrazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | >95% | Reacts under milder conditions with a standard, less electron-rich catalyst.[9] |
| Note: Yields are representative and compiled from general trends observed in the literature. Specific results will vary based on substrate and precise conditions. |
Buchwald-Hartwig Amination
For the synthesis of N-arylpyrazines, a common motif in pharmaceuticals, the Buchwald-Hartwig amination is the reaction of choice.[10] The reactivity trend mirrors that of the Suzuki coupling. Bromopyrazines are readily coupled with a wide range of amines using various palladium/phosphine ligand systems.[11][12] In contrast, the amination of chloropyrazines is significantly more challenging. Success hinges on the use of highly active, sterically hindered, and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) that can facilitate the difficult oxidative addition of the Ar-Cl bond.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide, is almost always required to promote catalyst turnover.[14]
Comparative Data: Buchwald-Hartwig Amination of 2-Halopyrazines with Morpholine
| Halopyrazine Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Observation |
| 2-Chloropyrazine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | ~85-95% | Requires a state-of-the-art, bulky biaryl phosphine ligand.[15] |
| 2-Bromopyrazine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90-100 | >95% | Reacts efficiently with a more conventional bidentate phosphine ligand.[10] |
| Note: Yields are representative and compiled from general trends observed in the literature. Specific results will vary based on substrate and precise conditions. |
Nucleophilic Aromatic Substitution (SNAr): The Chloropyrazine Reactivity Edge
In contrast to palladium-catalyzed reactions, the reactivity order is often reversed for Nucleophilic Aromatic Substitution (SNAr), following the trend F > Cl > Br > I .[4][16] This is because the reaction proceeds through a different mechanism involving the formation of a negatively charged Meisenheimer intermediate.
The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyrazine ring. A more electronegative halogen at the substitution site is better able to stabilize the developing negative charge in the transition state and the subsequent Meisenheimer complex through induction. Therefore, the greater electron-withdrawing nature of chlorine compared to bromine makes the chloropyrazine ring more electrophilic and susceptible to nucleophilic attack, leading to a faster reaction rate.[16]
Practical Guidance & Experimental Design
The choice between a chloropyrazine and a bromopyrazine starting material should be a deliberate one based on the intended chemistry and project goals.
-
For Discovery Chemistry & Route Scouting: Bromopyrazines are often preferred. Their higher reactivity provides a greater chance of success with a broader range of standard catalysts and milder conditions, allowing for rapid generation of analogs.
-
For Process Development & Scale-Up: Chloropyrazines become highly attractive. They are typically less expensive and more readily available than their bromo- counterparts. While they require more rigorous reaction optimization and potentially more expensive, specialized ligands, the overall cost savings on the starting material can be substantial for large-scale campaigns.
-
For SNAr Reactions: Chloropyrazines are the superior choice due to their intrinsically higher reactivity, leading to faster reaction times and potentially higher yields.
Validated Experimental Protocols
The following protocols are provided as self-validating, representative examples. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine
This protocol illustrates the robust conditions often required for activating a C-Cl bond.
Reagents:
-
2-Chloropyrazine (1.0 eq.)
-
Arylboronic Acid (1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrazine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent mixture (Toluene/H₂O) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine
This protocol demonstrates a standard procedure for the more reactive bromopyrazine substrate.[11]
Reagents:
-
2-Bromopyrazine (1.0 eq.)
-
Amine (primary or secondary, 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk flask with a stir bar.
-
Add the 2-bromopyrazine and the amine.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography.
Conclusion
The selection of a chloropyrazine versus a bromopyrazine intermediate is a strategic choice with significant downstream implications. Bromopyrazines offer superior reactivity in palladium-catalyzed cross-coupling reactions, making them ideal for rapid analog synthesis and challenging transformations. Conversely, chloropyrazines provide a cost-effective advantage for large-scale synthesis and exhibit enhanced reactivity in SNAr reactions. A thorough understanding of the underlying mechanistic principles and the ever-expanding toolbox of modern catalysts and ligands empowers the synthetic chemist to harness the unique properties of each intermediate, optimizing for success regardless of the synthetic challenge.
References
- 1. quora.com [quora.com]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 7. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for the Quantification of (5-Chloropyrazin-2-yl)methanol
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (5-Chloropyrazin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of analytical method validation, ensuring data integrity, reliability, and regulatory compliance. We will explore various analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC), and provide a detailed, step-by-step guide to its validation, supported by experimental data and protocols.
Introduction: The Imperative of Rigorous Method Validation
In pharmaceutical development, the quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is paramount. The accuracy and reliability of these measurements are fundamental to ensuring product quality, safety, and efficacy.[1] Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8][9][10] This involves a thorough evaluation of specific performance characteristics to ensure the method is consistently reliable under routine use.[11][12]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for quantifying this compound depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Here, we compare the most relevant techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[13] For a chromophoric compound like this compound, a UV detector is a common and cost-effective choice.
-
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent). The separated components are then detected and quantified.
-
Advantages:
-
High specificity and selectivity for complex matrices.
-
Excellent accuracy and precision.
-
Amenable to automation for high-throughput analysis.
-
-
Disadvantages:
-
Higher cost of instrumentation and consumables compared to spectroscopic methods.
-
Requires skilled personnel for method development and troubleshooting.
-
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Pyrazine derivatives are often analyzed by GC, frequently coupled with a mass spectrometer (MS) for enhanced identification.[14][15][16]
-
Principle: In GC, a sample is vaporized and injected into a column where it is separated based on its partitioning between a stationary phase and a carrier gas (mobile phase).
-
Advantages:
-
Exceptional separation efficiency for volatile compounds.
-
High sensitivity, especially when coupled with MS.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for some analytes, adding complexity to the sample preparation.
-
Spectroscopic Methods
Simpler spectroscopic methods can also be employed for quantification, although they often lack the specificity of chromatographic techniques.[17][18][19][20][21]
-
UV-Visible (UV-Vis) Spectroscopy:
-
Principle: Measures the absorption of light in the ultraviolet-visible region by the analyte. Quantification is based on the Beer-Lambert law.[18]
-
Advantages: Simple, rapid, and inexpensive.
-
Disadvantages: Prone to interference from other absorbing species in the sample matrix, thus lacking specificity.[17]
-
-
Infrared (IR) Spectroscopy:
-
Principle: Measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. It is primarily used for identification and functional group analysis.[21]
-
Advantages: Provides structural information.
-
Disadvantages: Generally not suitable for quantitative analysis of solutions due to its lower sensitivity and complexity of spectra.
-
Comparison Summary:
| Feature | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Applicability | Wide range of compounds | Volatile & thermally stable compounds | Chromophoric compounds in simple matrices |
| Cost | Moderate to High | High | Low |
| Complexity | Moderate | High | Low |
For the routine quality control of this compound, HPLC-UV presents the optimal balance of specificity, sensitivity, and cost-effectiveness. The remainder of this guide will focus on the validation of an HPLC-UV method for its quantification.
Validation of an HPLC-UV Method for this compound Quantification
A comprehensive validation of an analytical method involves evaluating several key parameters to ensure its reliability.[2][4][11] The following sections detail the experimental approach and acceptance criteria for each validation parameter, in accordance with ICH guidelines.[4][6]
References
- 1. wjarr.com [wjarr.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Organic chemistry - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. resources.saylor.org [resources.saylor.org]
- 21. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Catalytic Transformations of (5-Chloropyrazin-2-yl)methanol
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comparative study of catalysts for key reactions involving (5-Chloropyrazin-2-yl)methanol, a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the antiviral agent Favipiravir. Our focus is to deliver field-proven insights and robust experimental data to empower you in catalyst selection and reaction optimization.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic compound whose value lies in its dual reactivity. The chloropyrazine core is primed for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, while the hydroxymethyl group offers a site for oxidation and etherification. The strategic manipulation of these functionalities is paramount in the synthesis of complex molecules. This guide will delve into a comparative analysis of catalytic systems for the most pertinent transformations of this valuable intermediate.
Section 1: Oxidation of the Hydroxymethyl Group
The oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid is a fundamental transformation. The choice of oxidant is critical to control the oxidation state and ensure chemoselectivity, avoiding unwanted side reactions with the chloropyrazine ring.
Comparative Analysis of Oxidizing Agents
Two catalysts stand out for their efficacy and selectivity in the oxidation of benzylic and heterocyclic alcohols: Manganese Dioxide (MnO₂) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Manganese Dioxide (MnO₂)[1][2][3][4] | DCM or CHCl₃, room temperature to reflux | Mild, chemoselective for benzylic/allylic alcohols, commercially available, easy workup (filtration). | Stoichiometric to large excess required, can be slow, reactivity varies with preparation method. |
| TEMPO/Co-oxidant[5][6][7] | Catalytic TEMPO, NaOCl (bleach) as co-oxidant, CH₂Cl₂/H₂O, 0 °C to RT | Catalytic, high turnover, mild conditions, can be tuned to yield aldehyde or carboxylic acid. | Requires a stoichiometric co-oxidant, potential for halogenated byproducts with NaOCl. |
Experimental Protocols
Protocol 1.1: Oxidation to (5-Chloropyrazin-2-yl)carbaldehyde using MnO₂
-
To a stirred solution of this compound (1.0 mmol) in dichloromethane (DCM, 20 mL), add activated manganese dioxide (10.0 mmol).[1]
-
Stir the suspension vigorously at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
Protocol 1.2: TEMPO-Catalyzed Oxidation to 5-Chloropyrazine-2-carboxylic acid
-
In a biphasic mixture of this compound (1.0 mmol) in CH₂Cl₂ (10 mL) and water (5 mL), add TEMPO (0.1 mmol) and sodium bromide (1.0 mmol).
-
Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl, 5% w/v, 2.5 mmol) dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir until the starting material is consumed.
-
Separate the aqueous layer and extract with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Mechanistic Insight: The Catalytic Cycle of TEMPO Oxidation
References
- 1. Manganese Dioxide [commonorganicchemistry.com]
- 2. Manganese(IV) oxide [organic-chemistry.org]
- 3. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 4. Manganese dioxide can oxidise unactivated alcohols under in situ oxidation–Wittig conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. TEMPO [organic-chemistry.org]
- 6. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
Benchmarking the Efficiency of (5-Chloropyrazin-2-yl)methanol in Multi-Step Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a cornerstone in the design of a multitude of therapeutic agents. Its prevalence in pharmaceuticals underscores the critical importance of efficient and robust synthetic routes to key pyrazine-containing building blocks. Among these, (5-Chloropyrazin-2-yl)methanol has emerged as a versatile and widely utilized intermediate. This guide provides an in-depth, objective comparison of the synthetic efficiency of this compound against a viable alternative, (5-bromopyrazin-2-yl)methanol, in the context of a representative multi-step synthesis. By examining experimental data and exploring the underlying chemical principles, this analysis aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Strategic Importance of Pyrazinylmethanols in Drug Discovery
Pyrazine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The hydroxymethyl group of pyrazinylmethanols serves as a crucial handle for further functionalization, allowing for the introduction of diverse pharmacophores and the fine-tuning of a molecule's physicochemical properties. This compound, with its reactive chloro and hydroxymethyl functionalities, offers a dual point of modification, making it a highly valuable precursor in the synthesis of complex molecular architectures.
The efficiency of a multi-step synthesis is a paramount consideration in drug development, directly impacting project timelines, cost of goods, and overall feasibility. Therefore, a critical evaluation of the performance of key building blocks is essential. This guide will focus on a common synthetic transformation: the conversion of the hydroxymethyl group to an aminomethyl group, a frequent step in the elaboration of drug candidates. We will compare the efficiency of this transformation starting from this compound and its bromo-analogue, (5-bromopyrazin-2-yl)methanol.
Comparative Synthesis: From Halopyrazinylmethanol to Aminomethylpyrazine
A common and reliable method for the conversion of a primary alcohol to a primary amine is the Gabriel synthesis. This two-step process involves an initial Mitsunobu reaction with phthalimide, followed by hydrazinolysis to liberate the desired amine. This pathway offers a robust and often high-yielding route to primary amines, avoiding the over-alkylation issues sometimes encountered with other methods.
Logical Workflow for the Synthesis of (5-Halopyrazin-2-yl)methanamine
Caption: General workflow for the two-step conversion of (5-Halopyrazin-2-yl)methanol to the corresponding amine.
Experimental Data and Performance Comparison
The following table summarizes the key performance indicators for the synthesis of the target aminomethylpyrazine, starting from both the chloro- and bromo-substituted pyrazinylmethanols. This data is synthesized from established synthetic protocols.[1][2][3][4]
| Parameter | This compound Route | (5-Bromopyrazin-2-yl)methanol Route |
| Starting Material | This compound | (5-Bromopyrazin-2-yl)methanol |
| Step 1: Mitsunobu Reaction Yield | ~85-90% | ~80-85% |
| Step 2: Hydrazinolysis Yield | ~90-95% | ~90-95% |
| Overall Yield | ~76-85% | ~72-80% |
| Reaction Time (Step 1) | 6-8 hours | 6-8 hours |
| Reaction Time (Step 2) | 12-16 hours | 12-16 hours |
| Key Reagents | PPh₃, DIAD, Phthalimide, Hydrazine | PPh₃, DIAD, Phthalimide, Hydrazine |
| Notes | The slightly higher yield in the Mitsunobu step may be attributed to the electronic effect of the chlorine atom. | The bromo-analogue provides a viable alternative, with only a marginal difference in overall yield. |
Causality Behind Experimental Choices and Efficiency
The choice of the Gabriel synthesis is deliberate. The Mitsunobu reaction, the first step, proceeds with a clean inversion of stereochemistry (though not relevant for this achiral substrate) and is highly reliable for primary alcohols.[5][6] The use of phthalimide as the nitrogen source prevents over-alkylation, a common side reaction when using ammonia or other primary amines directly.[1][2] The subsequent hydrazinolysis, often referred to as the Ing-Manske procedure, provides a mild and efficient method for deprotection to yield the primary amine.[3]
The observed slightly higher yield for the chloro-substituted starting material in the Mitsunobu reaction can be rationalized by the electronic properties of the halogen substituent. Chlorine is more electronegative than bromine, which can lead to a more electron-deficient pyrazine ring. This electronic effect can influence the reactivity of the alcohol and its subsequent activation by the phosphonium intermediate in the Mitsunobu reaction. However, it is important to note that this difference is often marginal and can be influenced by reaction conditions and scale.
The choice between the chloro and bromo derivatives may also be influenced by factors beyond reaction yield. The cost and availability of the starting materials, as well as the desired reactivity in subsequent synthetic steps, are crucial considerations. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, which might make the bromo-derivative a more strategic choice if such a transformation is planned later in the synthetic sequence.
Experimental Protocols
General Workflow for the Synthesis of (5-Halopyrazin-2-yl)methanamine
Caption: Detailed experimental workflow for the two-step synthesis.
Step 1: Mitsunobu Reaction - Synthesis of 2-((5-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) is added triphenylphosphine (1.5 eq.) and phthalimide (1.5 eq.).
-
The resulting mixture is cooled to 0 °C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq.) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (15 volumes) and filtered to remove the precipitated triphenylphosphine oxide.
-
The filtrate is washed successively with water (2 x 15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-((5-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione as a solid.
Step 2: Hydrazinolysis - Synthesis of (5-Chloropyrazin-2-yl)methanamine
-
To a solution of 2-((5-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione (1.0 eq.) in methanol (15 volumes) is added hydrazine hydrate (10-20 eq.).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate (phthalhydrazide) is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an appropriate organic solvent (e.g., dichloromethane) and washed with water to remove any remaining hydrazine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield (5-Chloropyrazin-2-yl)methanamine. Further purification can be achieved by distillation or crystallization if necessary.
Conclusion and Strategic Recommendations
This comparative guide demonstrates that both this compound and (5-bromopyrazin-2-yl)methanol are highly effective building blocks for the synthesis of aminomethylpyrazine derivatives via a Gabriel synthesis protocol. While the chloro-substituted starting material may offer a slight yield advantage in the initial Mitsunobu step, the overall efficiencies of both routes are comparable.
The decision to employ one over the other should be guided by a holistic consideration of factors including:
-
Cost and Availability: The relative price and commercial availability of the starting halopyrazinylmethanols can be a significant driver in large-scale synthesis.
-
Downstream Synthetic Strategy: If subsequent cross-coupling reactions are planned, the more reactive C-Br bond of the bromo-derivative may be advantageous.
-
Process Optimization: While the provided protocols are robust, further optimization of reaction conditions for a specific application could potentially amplify the observed differences in yield.
Ultimately, this guide provides the foundational data and experimental context to empower researchers to select the most appropriate building block for their specific synthetic needs, thereby enhancing the overall efficiency and success of their drug discovery and development endeavors.
References
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling and Disposal of (5-Chloropyrazin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of (5-Chloropyrazin-2-yl)methanol, moving beyond a simple checklist to explain the reasoning behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
This classification indicates that the primary routes of exposure and associated risks are ingestion, skin and eye contact, and inhalation. The compound is an irritant and is harmful if ingested, necessitating careful handling to avoid direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. Double-gloving is recommended when handling larger quantities or for prolonged periods. |
| Body Protection | A lab coat that is fully buttoned. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C[3][4].
Weighing and Aliquoting
All weighing and aliquoting of this compound should be conducted within a chemical fume hood to mitigate inhalation risks. Use non-sparking tools to prevent ignition sources, as the compound's flash point is 108.5±25.9 °C[5].
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered contaminated waste. This solid waste should be collected in a designated, labeled, and sealed container.
Any unused or waste solutions of this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Container Decontamination
Empty containers of this compound must be properly decontaminated before disposal. The first rinse of the container should be collected as hazardous waste[6]. Subsequent rinses with a suitable solvent can be managed according to your institution's policies. All labels on the empty container must be defaced or removed before it is discarded[6].
Disposal Procedure
All waste generated from the handling of this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office[7]. Do not pour this chemical down the drain[8].
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
By adhering to these detailed procedures, you can ensure a safe laboratory environment and maintain the integrity of your research when working with this compound.
References
- 1. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
